Product packaging for ME1111(Cat. No.:CAS No. 1391758-52-3)

ME1111

Cat. No.: B608955
CAS No.: 1391758-52-3
M. Wt: 202.25 g/mol
InChI Key: VQXHPRBERPTLQW-UHFFFAOYSA-N
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Description

ME1111 is a novel, potent small-molecule antifungal agent currently in clinical development for the topical treatment of onychomycosis, a fungal infection of the nails . Its primary mechanism of action is the selective inhibition of succinate dehydrogenase (complex II), a key enzyme in the mitochondrial respiratory chain of dermatophytes . This inhibition disrupts cellular energy production in fungal cells. This compound demonstrates potent in vitro activity against a broad range of dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes , which are the most common causative organisms of onychomycosis, with reported MIC90 values as low as 0.25 µg/mL . A critical feature of this compound for topical onychomycosis research is its excellent ability to penetrate the human nail plate . Comparative studies have shown that this compound achieves significantly higher concentrations in the deep layers of the nail and the underlying nail bed compared to other topical antifungal agents like efinaconazole, ciclopirox, and amorolfine . This superior penetration is attributed to its low molecular weight (202.25 g/mol) and low binding affinity for human keratin . Furthermore, the antifungal activity of this compound is not diminished in the presence of human keratin or under mild acidic conditions (pH 5.0), which mimics the environment of the nail, enhancing its potential efficacy in a clinical setting . The compound has a CAS Number 1391758-52-3 and a molecular formula of C12H14N2O . It is recommended to store the powder at -20°C . This product is intended for Research Use Only (RUO) and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B608955 ME1111 CAS No. 1391758-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXHPRBERPTLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391758-52-3
Record name ME-1111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391758523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ME-1111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900TM677FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ME1111: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

ME1111 is a novel antifungal agent with potent activity against dermatophytes, the common causative agents of onychomycosis. Developed by Meiji Seika Pharma Co., Ltd., this small molecule is being investigated as a topical treatment. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antifungal efficacy, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a phenyl-pyrazole derivative.[1] Its small molecular weight is a key attribute that facilitates penetration through the human nail plate.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol[2]
Molecular Formula C12H14N2O[5]
Molecular Weight 202.25 g/mol [2][4]
CAS Registry No. 1391758-52-3[5]

Below is a diagram of the chemical structure of this compound.

ME1111_Structure cluster_this compound This compound Chemical Structure img img

Figure 1: Chemical structure of this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound exerts its antifungal effect by selectively targeting and inhibiting succinate dehydrogenase (SQR), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[2] This inhibition disrupts ATP production, leading to fungal cell death. Notably, this compound shows a selective profile, with significantly stronger inhibition of fungal SQR compared to the human equivalent.[2][3]

The diagram below illustrates the inhibitory action of this compound on the fungal respiratory chain.

ME1111_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain (Fungal) cluster_Process Cellular Respiration ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Succinate Dehydrogenase (Complex II) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexII Inhibits

Figure 2: this compound inhibits fungal succinate dehydrogenase.

Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes.[2][3] Its efficacy is highlighted by low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC).

Table 2: In Vitro Inhibitory Activity of this compound against Succinate Dehydrogenase

Organism/Cell LineIC50 (µg/mL)Reference
Trichophyton rubrum0.029[2][3]
Trichophyton mentagrophytes0.025[2][3]
Human K562 cells1.4[3]
Human HepG2 cells0.94[3]

Table 3: Antifungal Susceptibility of Dermatophyte Strains to this compound

SpeciesMIC90 (µg/mL)MFC90 (µg/mL)Reference
Trichophyton rubrum0.258[3][4]
Trichophyton mentagrophytes0.258[3][4]
All Dermatophyte Strains (n=400)0.25N/A[4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the antifungal properties of this compound.

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of this compound on succinate dehydrogenase activity is determined by measuring the succinate-2,6-dichlorophenolindophenol (DCIP) reductase reaction.[2]

  • Preparation of Mitochondrial Fractions: Fungal mycelia or human cell lines are harvested and homogenized. The mitochondrial fractions are then isolated by differential centrifugation.

  • Enzyme Assay: The reaction mixture, containing the mitochondrial fraction, succinate, and DCIP, is incubated with varying concentrations of this compound.

  • Measurement: The reduction of DCIP is monitored spectrophotometrically. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is then calculated.[2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various dermatophyte isolates is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[4]

  • Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared.

  • Drug Dilution: this compound is serially diluted in a microtiter plate containing RPMI 1640 medium.

  • Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated.

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.[4]

The workflow for a typical antifungal drug discovery and evaluation process is outlined below.

Antifungal_Drug_Evaluation_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development A Compound Library Screening B Hit Identification A->B C In Vitro Antifungal Activity (MIC/MFC Testing) B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) C->D E In Vitro Toxicology (Human Cell Line Testing) D->E F Ex Vivo Penetration Studies (e.g., Human Nail Assay) E->F G Phase 1 Clinical Trials (Safety and Pharmacokinetics) F->G H Phase 2 Clinical Trials (Efficacy and Dose-Ranging) G->H I Phase 3 Clinical Trials (Pivotal Efficacy and Safety) H->I

Figure 3: Workflow for antifungal drug evaluation.

Clinical Development

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as a topical treatment for mild to moderate onychomycosis.[5] These studies have assessed different concentrations of this compound solution compared to a vehicle control.

References

ME1111: A Novel Succinate Dehydrogenase Inhibitor for the Topical Treatment of Onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ME1111 is a first-in-class topical antifungal agent demonstrating potent and selective inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (ETC) of dermatophytes. Developed by Meiji Seika Pharma Co., Ltd., this compound [2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol] has a low molecular weight (202.25 g/mol ) that facilitates excellent penetration of the human nail plate, a key requirement for treating onychomycosis.[1][2] Its mechanism of action, involving the disruption of fungal cellular respiration and energy production, leads to fungicidal activity against common causative agents of onychomycosis, such as Trichophyton rubrum and Trichophyton mentagrophytes.[3][4] Preclinical studies have demonstrated high selectivity for the fungal enzyme over its human homologues, suggesting a favorable safety profile.[4][5] Clinical trials are evaluating the efficacy and safety of this compound as a promising new therapy for onychomycosis.[6][7]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary molecular target is succinate dehydrogenase (also known as complex II), an enzyme that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][3] By inhibiting SDH, this compound effectively disrupts two central metabolic pathways essential for fungal survival.

Disruption of the Electron Transport Chain and ATP Synthesis

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the TCA cycle, concurrently reducing flavin adenine dinucleotide (FAD) to FADH2. The electrons from FADH2 are then transferred to the electron transport chain, ultimately leading to the production of ATP through oxidative phosphorylation. This compound's inhibition of SDH blocks this electron transfer, leading to a cessation of ATP synthesis.[3][8] This depletion of cellular energy results in various cellular dysfunctions, including the impairment of ATP-dependent active transport systems at the cell membrane and vacuole, ultimately leading to cell lysis.[3]

Evidence from Resistant Mutants

The specific targeting of SDH by this compound has been unequivocally demonstrated through the generation and analysis of resistant Trichophyton mentagrophytes mutants. Spontaneous mutants with reduced susceptibility to this compound were found to harbor point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase complex.[1][9] These subunits form the ubiquinone-binding site of the enzyme, a common target for other SDH inhibitor fungicides like carboxin and boscalid, to which the this compound-resistant mutants also showed cross-resistance.[1][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound's in vitro activity and selectivity.

Table 1: In Vitro Antifungal Activity of this compound Against Dermatophytes [2]

Dermatophyte SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MFC₉₀ (μg/mL)
Trichophyton rubrum<0.06 - 10.1250.258
Trichophyton mentagrophytes<0.06 - 10.250.258
Trichophyton tonsurans<0.06 - 10.250.25N/A
Epidermophyton floccosum<0.06 - 10.250.25N/A

MIC: Minimum Inhibitory Concentration; MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates; MFC₉₀: Minimum Fungicidal Concentration required to kill 90% of isolates.

Table 2: Inhibitory Activity (IC₅₀) of this compound on Succinate Dehydrogenase [4][5]

Organism/Cell LineEnzyme SourceIC₅₀ (μg/mL)
Trichophyton rubrumMitochondrial Fraction0.029
Trichophyton mentagrophytesMitochondrial Fraction0.025
Human K562 cellsMitochondrial Fraction1.4
Human HepG2 cellsMitochondrial Fraction0.94

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of dermatophytes to this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[2]

  • Inoculum Preparation: Fungal isolates are cultured on potato dextrose agar. Conidia are harvested and the suspension is adjusted to a final concentration of 1-3 x 10³ CFU/mL in RPMI 1640 medium.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 96 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes 80% inhibition of growth compared to the drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a secondary step after the MIC assay.

  • Subculturing: Aliquots from all wells showing no visible growth in the MIC assay are subcultured onto potato dextrose agar plates.

  • Incubation: The plates are incubated at 28-30°C for a duration sufficient for fungal growth to be observed in control subcultures.

  • Endpoint Determination: The MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

The inhibitory effect of this compound on SDH activity is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[1]

  • Preparation of Mitochondrial Fractions: Fungal mycelia are harvested, treated with lytic enzymes, and homogenized. The homogenate is centrifuged to pellet the mitochondria, which are then resuspended in an appropriate buffer.

  • Assay Reaction: The reaction mixture in a 96-well plate contains phosphate buffer (pH 7.4), EDTA, DCIP, and disodium succinate.[1]

  • Enzyme Reaction Initiation and Measurement: The reaction is initiated by the addition of the mitochondrial fraction. The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored kinetically using a microplate reader.

  • IC₅₀ Determination: The assay is performed with a range of this compound concentrations to determine the concentration that inhibits 50% of the enzyme activity (IC₅₀).

Generation of this compound-Resistant Mutants

Spontaneous resistant mutants of T. mentagrophytes were generated to identify the molecular target of this compound.[1]

  • Fungal Culture: T. mentagrophytes is grown in Sabouraud Dextrose Broth to obtain a sufficient quantity of conidia.

  • Selection of Mutants: A high density of conidia is plated on Sabouraud Dextrose Agar containing a selective concentration of this compound (e.g., 1 µg/mL).

  • Isolation and Confirmation: Colonies that grow on the selective medium are isolated and subcultured. Their resistance to this compound is confirmed by re-testing the MIC.

  • Genetic Analysis: The genes encoding the subunits of SDH (sdhB, sdhC, sdhD) from the resistant mutants are amplified by PCR and sequenced to identify mutations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.

ME1111_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_ETC TCA_Cycle TCA Cycle ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Fumarate->TCA_Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound targeting succinate dehydrogenase (Complex II).

Resistant_Mutant_Workflow Start Start: T. mentagrophytes Culture Plate Plate on this compound-containing Agar Start->Plate Incubate Incubate and Select Colonies Plate->Incubate Isolate Isolate and Confirm Resistance (MIC) Incubate->Isolate DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction PCR PCR Amplification of sdhB, sdhC, sdhD DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis to Identify Mutations Sequencing->Analysis End End: Identification of Resistance Mutations Analysis->End SDH_Assay_Workflow Start Start: Prepare Mitochondrial Fractions Prepare_Assay Prepare Reaction Mix (Buffer, Succinate, DCIP) Start->Prepare_Assay Add_this compound Add this compound (Varying Concentrations) Prepare_Assay->Add_this compound Initiate_Reaction Initiate with Mitochondrial Fraction Add_this compound->Initiate_Reaction Measure_Absorbance Measure Absorbance at 600 nm (Kinetic) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate SDH Activity Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50 End End: Quantify Inhibitory Potency Determine_IC50->End

References

ME1111: A Technical Deep Dive into a Novel Topical Antifungal for Onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel, small-molecule antifungal agent currently in development for the topical treatment of onychomycosis, a common and difficult-to-treat fungal infection of the nail. Developed by Meiji Seika Pharma Co., Ltd., this compound has demonstrated potent in vitro activity against a range of dermatophytes, the primary causative agents of onychomycosis. Its low molecular weight facilitates excellent nail penetration, a critical attribute for topical onychomycosis therapies. The mechanism of action of this compound has been identified as the selective inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial electron transport chain, leading to the disruption of fungal respiration and cell death. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, in vitro and in vivo efficacy, and clinical development of this compound.

Discovery and Development

This compound was identified through a screening program of an in-house compound library designed to discover novel antifungal agents with excellent nail penetration properties. The lead compound, a phenyl-pyrazole derivative, was optimized through structure-activity relationship (SAR) studies to yield this compound.

Mechanism of Action: Targeting Fungal Respiration

This compound exerts its antifungal activity through the specific inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting fungal respiration and ATP production, ultimately leading to fungal cell death.

Biochemical studies have demonstrated that this compound is a highly selective inhibitor of dermatophyte SDH. The 50% inhibitory concentrations (IC50) of this compound against SDH from Trichophyton rubrum and Trichophyton mentagrophytes are significantly lower than those for human SDH, indicating a favorable selectivity profile.

Signaling Pathway Diagram

cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) ATP_Synthase ATP Synthase Complex_I->ATP_Synthase CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_II->CoQ Complex_III Complex III (Cytochrome bc1 Complex) Complex_III->ATP_Synthase Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Complex_IV->ATP_Synthase H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II CoQ->Complex_III Cyt_c->Complex_IV O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_II A Fungal Isolate Culture B Inoculum Preparation (1-3 x 10³ CFU/mL) A->B D Inoculation of Plates B->D C Serial Dilution of this compound in 96-well plate C->D E Incubation (35°C, 4-7 days) D->E F Read MIC (≥80% growth inhibition) E->F G Subculture from clear wells onto drug-free agar F->G H Incubation G->H I Read MFC (No growth) H->I

ME1111: A Technical Guide to its Antifungal Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel topical antifungal agent demonstrating potent activity against dermatophytes, the primary causative agents of onychomycosis. Its mechanism of action involves the selective inhibition of succinate dehydrogenase (complex II) within the fungal mitochondrial respiratory chain, leading to fungicidal effects. This document provides a comprehensive overview of this compound's target organisms, spectrum of activity, and the experimental methodologies used to characterize its antifungal properties.

Target Organisms and Spectrum of Activity

This compound exhibits a targeted spectrum of activity primarily against dermatophytes, with a particular potency observed against clinically relevant species responsible for onychomycosis.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been extensively evaluated against a large panel of clinical isolates of dermatophytes. The compound demonstrates consistently low Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against these organisms.

Table 1: In Vitro Susceptibility of Dermatophyte Species to this compound

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum4000.12 - 0.50.1250.25
Trichophyton mentagrophytesNot Specified0.12 - 0.50.50.5

Data compiled from studies by Ghannoum et al. (2015).[1][2][3][4][5]

Table 2: Fungicidal Activity of this compound against Trichophyton Species

OrganismNo. of IsolatesMFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)
Trichophyton rubrum300Not Specified48
Trichophyton mentagrophytesNot SpecifiedNot SpecifiedNot Specified8

Data compiled from studies by Ghannoum et al. (2015).[2][3]

Importantly, the antifungal activity of this compound is minimally affected by the presence of keratin, a key component of nails, suggesting its suitability for treating onychomycosis.[1]

Mechanism of Action: Selective Inhibition of Succinate Dehydrogenase

This compound exerts its antifungal effect by selectively targeting and inhibiting succinate dehydrogenase (SQR), also known as complex II, a crucial enzyme in the fungal mitochondrial electron transport chain.

cluster_etc Mitochondrial Electron Transport Chain cluster_krebs Krebs Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate No_ATP ATP Production Inhibited ComplexII->No_ATP ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- This compound This compound This compound->ComplexII Inhibition

Mechanism of Action of this compound.

This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP, ultimately resulting in fungal cell death. This compound demonstrates a high degree of selectivity for the fungal enzyme over its human counterpart, contributing to its favorable safety profile.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's antifungal properties.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of dermatophytes to this compound was determined following the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Dermatophyte Isolate Culture (e.g., on Potato Dextrose Agar) A2 Inoculum Suspension Preparation (Conidia/Hyphal Fragments) A1->A2 A3 Standardization of Inoculum (Spectrophotometrically) A2->A3 B1 Inoculation of Microtiter Plates (Standardized Inoculum + this compound Dilutions) A3->B1 A4 Serial Dilution of this compound (in RPMI-1640 Medium) A4->B1 B2 Incubation (Specified Temperature and Duration) B1->B2 C1 Visual or Spectrophotometric Reading of Growth Inhibition B2->C1 C2 Determination of MIC (Lowest Concentration with No Visible Growth) C1->C2 C3 Subculturing from Clear Wells (onto Agar Plates) C2->C3 C4 Determination of MFC (Lowest Concentration with No Fungal Growth) C3->C4

Experimental Workflow for Antifungal Susceptibility Testing.

Protocol Outline:

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation. A suspension of conidia or hyphal fragments is prepared in sterile saline and adjusted to a standardized concentration using a spectrophotometer.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium with L-glutamine and without bicarbonate, buffered with MOPS.

  • Inoculation: Microtiter plates are inoculated with the standardized fungal suspension and the various concentrations of this compound.

  • Incubation: The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (e.g., 4-7 days).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an antifungal-free agar medium. The MFC is the lowest drug concentration from which no fungal growth occurs after incubation.

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of this compound on succinate dehydrogenase activity is quantified using a spectrophotometric assay.

Protocol Outline:

  • Mitochondrial Fraction Isolation: Fungal cells are mechanically or enzymatically disrupted, and the mitochondrial fraction is isolated by differential centrifugation.

  • Assay Reaction: The assay mixture contains the isolated mitochondrial fraction, a suitable buffer, succinate (the substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT).

  • Initiation of Reaction: The reaction is initiated by the addition of the mitochondrial preparation.

  • Spectrophotometric Measurement: The rate of reduction of the electron acceptor, which is coupled to the oxidation of succinate, is monitored over time by measuring the change in absorbance at a specific wavelength.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine the concentration required to inhibit the enzyme activity by 50% (IC₅₀).

Nail Penetration Assay (TurChub Assay)

The ability of this compound to penetrate the human nail plate is assessed using the TurChub assay.[1]

Protocol Outline:

  • Nail Preparation: Human nail clippings are sterilized and mounted in a device that separates a donor chamber from a receptor chamber.

  • Drug Application: A solution of this compound is applied to the donor chamber, in contact with the outer surface of the nail.

  • Incubation: The setup is incubated to allow for the diffusion of the drug through the nail plate.

  • Sampling: At various time points, samples are taken from the receptor chamber, which contains a suitable solvent to collect the permeated drug.

  • Quantification: The concentration of this compound in the receptor chamber is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Conclusion

This compound is a promising novel antifungal agent with potent and selective activity against dermatophytes, the primary pathogens in onychomycosis. Its mechanism of action, centered on the inhibition of fungal succinate dehydrogenase, combined with its ability to effectively penetrate the human nail plate, underscores its potential as a valuable therapeutic option for the topical treatment of this challenging condition. Further clinical evaluation is warranted to fully elucidate its efficacy and safety in a therapeutic setting.

References

ME1111: A Technical Whitepaper on its Fungicidal and Fungistatic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel, small-molecule antifungal agent demonstrating significant promise for the topical treatment of onychomycosis.[1][2][3] Its primary mechanism of action is the selective inhibition of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes.[1][2][4] This inhibition disrupts ATP production, leading to potent antifungal effects. This document provides a comprehensive analysis of the fungicidal and fungistatic properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the difficulty of delivering antifungal agents to the site of infection and the slow growth of the nail.[4] this compound, discovered by Meiji Seika Pharma Co., Ltd., is being developed as a topical agent to address this unmet need.[3] Its low molecular weight (202.25) is a key feature that enhances its ability to penetrate the human nail plate.[3][4] This whitepaper synthesizes the available technical data on this compound, with a specific focus on characterizing its activity as either fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth).

Fungicidal vs. Fungistatic Properties of this compound

This compound exhibits fungicidal activity at clinically achievable concentrations against dermatophytes, the primary causative agents of onychomycosis.[4][5] This is a critical attribute for an onychomycosis treatment, as simply inhibiting fungal growth (fungistatic action) may not be sufficient to eradicate the infection, especially in immunocompromised individuals.

Quantitative Data Summary

The antifungal activity of this compound has been quantified using two key metrics: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

  • MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • MFC: The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

The following tables summarize the in vitro efficacy of this compound against key dermatophyte species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes [6]

Fungal SpeciesMIC Range (mg/liter)MIC₅₀ (mg/liter)MIC₉₀ (mg/liter)
Trichophyton rubrum0.12 - 0.50.50.5
Trichophyton mentagrophytes0.12 - 0.50.50.5

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Dermatophytes [5]

Fungal SpeciesMFC₅₀ (μg/ml)MFC₉₀ (μg/ml)
Trichophyton rubrum48
Trichophyton mentagrophytesNot explicitly stated, but MFC₉₀ is 8 μg/ml8

Table 3: Inhibitory Concentration (IC₅₀) of this compound against Succinate Dehydrogenase [3][4][7]

Organism/Cell LineIC₅₀ (μg/ml)
Trichophyton rubrum0.029
Trichophyton mentagrophytes0.025
Human K562 cells1.4
Human HepG2 cells0.94

The data clearly indicates that this compound is a potent inhibitor of dermatophyte growth. Importantly, the MFC values, which demonstrate the concentration required for fungicidal activity, are clinically achievable.[4][5] The significantly higher IC₅₀ values in human cell lines compared to fungal species highlight the selective toxicity of this compound, a desirable characteristic for any therapeutic agent.[3][4][7]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of this compound is succinate dehydrogenase (Sdh), also known as complex II, a crucial enzyme in both the citric acid cycle and the electron transport chain.[1][2][4] By inhibiting Sdh, this compound effectively blocks the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

The selective action of this compound is attributed to mutations in the structural regions of the genes encoding subunits of succinate dehydrogenase (SdhB, SdhC, or SdhD) in susceptible fungi.[1][2] This has been confirmed through the analysis of laboratory-generated resistant mutants.[1][2]

Signaling Pathway Diagram

ME1111_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Succinate Succinate Sdh Succinate Dehydrogenase (Complex II) Succinate->Sdh Substrate Fumarate Fumarate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Cellular_Processes Vital Cellular Processes ATP->Cellular_Processes Energy for Sdh->Fumarate Product Sdh->ETC e- transfer ME1111_ext This compound ME1111_ext->Sdh Inhibition Fungal_Death Fungicidal Effect Cellular_Processes->Fungal_Death Cessation leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of dermatophytes.

  • Methodology: A broth microdilution method is typically employed, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

    • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to obtain conidia. The conidial suspension is then adjusted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ CFU/ml) in a suitable broth medium (e.g., RPMI 1640).

    • Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

    • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days).

    • Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Minimum Fungicidal Concentration (MFC) Assay
  • Objective: To determine the lowest concentration of this compound that is lethal to the fungus.

  • Methodology: This assay is a continuation of the MIC assay.

    • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 μl) from each well that shows no visible growth is subcultured onto an agar plate (e.g., Sabouraud dextrose agar) that does not contain the antifungal agent.

    • Incubation: The agar plates are incubated under the same conditions as the MIC plates.

    • Reading: The MFC is determined as the lowest concentration of this compound from which no fungal growth occurs on the subculture plates, representing a ≥99.9% kill of the initial inoculum.

Succinate Dehydrogenase (Complex II) Inhibition Assay
  • Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of succinate dehydrogenase.

  • Methodology: A spectrophotometric enzyme assay is used.[2]

    • Mitochondrial Fraction Preparation: Fungal mycelia or human cells are harvested and homogenized to isolate the mitochondrial fraction, which contains the succinate dehydrogenase enzyme.

    • Enzyme Reaction: The mitochondrial fraction is incubated with succinate (the substrate) and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of various concentrations of this compound.

    • Spectrophotometric Measurement: The reduction of DCIP by the enzyme is measured as a decrease in absorbance at a specific wavelength (e.g., 600 nm).

    • IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow Diagram

Antifungal_Testing_Workflow cluster_invitro In Vitro Antifungal Activity Assessment Start Fungal Isolate Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep MIC_Assay Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay MIC_Reading Determine MIC MIC_Assay->MIC_Reading MFC_Assay Subculture from Clear Wells MIC_Reading->MFC_Assay No visible growth MFC_Reading Determine MFC MFC_Assay->MFC_Reading Fungicidal_Conclusion Fungicidal Activity Confirmed MFC_Reading->Fungicidal_Conclusion ≥99.9% kill Fungistatic_Conclusion Primarily Fungistatic MFC_Reading->Fungistatic_Conclusion <99.9% kill

Caption: Workflow for determining fungicidal vs. fungistatic activity.

Conclusion

The available data strongly supports the classification of this compound as a fungicidal agent against the primary dermatophytes responsible for onychomycosis. Its potent and selective inhibition of succinate dehydrogenase provides a well-defined mechanism of action. The demonstrated ability of this compound to kill fungal pathogens, rather than merely inhibit their growth, is a significant advantage for a topical onychomycosis therapy. Further clinical evaluation of this compound is warranted based on these promising preclinical findings.

References

ME1111: A Technical Guide to Physicochemical Properties for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111, chemically identified as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a novel small-molecule antifungal agent under development for the topical treatment of onychomycosis.[1][2] Its efficacy is rooted in the targeted inhibition of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes, leading to a blockade of ATP production and subsequent fungal cell death.[1][3][4][5] This document provides a comprehensive overview of the available physicochemical properties and preclinical data relevant to the topical formulation and delivery of this compound. While specific quantitative data on solubility, LogP, and pKa are not publicly available, this guide synthesizes the existing knowledge from published studies to inform formulation development and research activities.

Physicochemical Properties

A key characteristic of this compound for topical delivery is its small molecular weight of 202.25 g/mol , which is considered a significant factor in its ability to penetrate the dense keratin structure of the nail plate.[1][6] While detailed quantitative physicochemical parameters are not available in the literature, its chemical structure suggests it is a lipophilic compound, a feature that generally favors skin and nail penetration.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValue/DescriptionReference(s)
Chemical Name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol[1][2]
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol [1][6]
Mechanism of Action Selective inhibitor of succinate dehydrogenase (complex II) in dermatophytes[3][5][6]
Target Organisms Potent activity against dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes[1][2]
Mode of Action Fungicidal[6]

Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of clinical isolates of dermatophytes, the primary causative agents of onychomycosis. Its efficacy is maintained even against strains that show elevated resistance to other antifungal agents.

Table 2: In Vitro Antifungal Activity of this compound Against Common Dermatophytes

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC90 (µg/mL)Reference(s)
Trichophyton rubrum0.12 - 0.50.50.58[4][6]
Trichophyton mentagrophytes0.12 - 0.50.50.58[4][6]

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates; MFC: Minimum Fungicidal Concentration.

Topical Delivery and Nail Penetration

This compound is being specifically developed as a topical agent for onychomycosis due to its excellent ability to penetrate human nails.[1][3][4] In vitro studies have shown that this compound achieves significantly higher concentrations in the deep layers of the nail compared to other marketed topical antifungal agents.[7] This superior penetration is attributed to its small molecular size and likely favorable lipophilicity.[6]

Importantly, the antifungal activity of this compound is not significantly affected by the presence of keratin, a key component of nails and skin.[2] This suggests that this compound can maintain its efficacy within the target tissue.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound are determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in RPMI 1640 medium C Inoculate microdilution plates A->C B Prepare fungal inoculum (1-3 x 10^3 CFU/mL) B->C D Incubate at 35°C for 96 hours C->D E Read MIC endpoint (80% inhibition compared to growth control) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

In Vitro Nail Penetration Study (TurChub Assay)

The ability of this compound to penetrate the human nail plate and inhibit fungal growth can be assessed using the TurChub assay.

Experimental Workflow for TurChub Assay

cluster_setup Assay Setup cluster_incubation Incubation cluster_assessment Assessment A Place human nail plate over a cotton pad inoculated with dermatophytes B Apply this compound solution to the surface of the nail plate A->B C Incubate the assembly B->C D Visually assess fungal growth on the cotton pad C->D

Caption: Workflow of the TurChub assay for assessing nail penetration and antifungal activity.

Mechanism of Action: Signaling Pathway

This compound selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of fungi. This enzyme is crucial for cellular respiration and ATP production. By blocking this step, this compound effectively depletes the fungal cell of its energy supply.

Mitochondrial Electron Transport Chain Inhibition by this compound

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Succinate Succinate Succinate->Complex_II This compound This compound This compound->Complex_II

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

Conclusion

This compound is a promising topical antifungal agent with a well-defined mechanism of action and potent activity against clinically relevant dermatophytes. Its small molecular weight facilitates excellent penetration into the human nail plate, a critical attribute for the effective treatment of onychomycosis. While a more detailed characterization of its physicochemical properties would further aid in formulation optimization, the available data strongly support its continued development as a topical therapy. Future research should aim to quantify the solubility, LogP, and pKa of this compound to enable a more rational design of advanced delivery systems for both nail and skin infections.

References

ME1111: A Technical Guide to its Effects on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel, selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II, with potent antifungal activity. Developed by Meiji Seika Pharma Co., Ltd., it was investigated as a topical treatment for onychomycosis, a fungal nail infection.[1] Its mechanism of action involves the targeted disruption of the mitochondrial electron transport chain in dermatophytes, leading to fungicidal effects.[2] Although clinical development of this compound was discontinued due to not meeting the primary endpoint in a Phase 2 study, its targeted action on a key mitochondrial enzyme makes it a valuable case study for understanding the impact of Complex II inhibition on cellular respiration.[3] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and the broader effects of succinate dehydrogenase inhibition on mitochondrial function.

Introduction to this compound and its Target

This compound is a small molecule compound (molecular weight: 202.25 g/mol ) belonging to a new class of antifungals with a phenyl-pyrazole skeleton.[4] Its primary molecular target is succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane.

Succinate dehydrogenase is unique as it participates in both the citric acid cycle and the mitochondrial electron transport chain. In the citric acid cycle, it catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to ubiquinone (Coenzyme Q) in the electron transport chain, which in turn shuttles them to Complex III. This process is essential for the generation of the proton gradient that drives ATP synthesis.

Mechanism of Action of this compound

This compound selectively inhibits the activity of succinate dehydrogenase in dermatophytes. This inhibition disrupts the mitochondrial electron transport chain at Complex II, leading to a halt in cellular respiration and subsequent cell death.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against the succinate-2,6-dichlorophenolindophenol (DCIP) reductase activity of SDH has been quantified. The 50% inhibitory concentrations (IC₅₀) demonstrate a significant selectivity for the fungal enzyme over its human homologue.

Target Organism/Cell LineTarget EnzymeIC₅₀ (µg/mL)
Trichophyton rubrumSuccinate Dehydrogenase (Complex II)0.029
Trichophyton mentagrophytesSuccinate Dehydrogenase (Complex II)0.025
Human K562 cellsSuccinate Dehydrogenase (Complex II)>100
Human HepG2 cellsSuccinate Dehydrogenase (Complex II)>100

Data sourced from Takahata et al., 2016.[2]

Effects of Succinate Dehydrogenase Inhibition on Mitochondrial Respiration

While specific data on the broader effects of this compound on mitochondrial respiration parameters are not publicly available, the consequences of inhibiting Complex II are well-documented.

Oxygen Consumption Rate (OCR)

Inhibition of Complex II is expected to decrease the mitochondrial oxygen consumption rate. Since Complex II is a key entry point for electrons into the electron transport chain, its blockage will reduce the flow of electrons to Complex IV (cytochrome c oxidase), the terminal enzyme that consumes oxygen. This would lead to a decrease in basal respiration and a significant reduction in maximal respiration when the electron transport chain is uncoupled.

ATP Production

The primary function of mitochondrial respiration is the production of ATP. By inhibiting the electron transport chain, SDH inhibitors like this compound disrupt the generation of the proton motive force across the inner mitochondrial membrane. This, in turn, inhibits the activity of ATP synthase (Complex V), leading to a significant decrease in mitochondrial ATP synthesis. Cells may attempt to compensate by upregulating glycolysis.

Reactive Oxygen Species (ROS) Production

The relationship between Complex II inhibition and ROS production is complex. Under normal conditions, the electron transport chain is a major source of ROS. Inhibition of Complex II can, under certain conditions, increase the production of superoxide radicals. This is thought to occur at the flavin site of the SDH-A subunit when the ubiquinone pool is highly reduced. The blockage of electron flow can lead to a backup of electrons, increasing the likelihood of their interaction with molecular oxygen to form superoxide.

Experimental Protocols

Succinate Dehydrogenase (Succinate-DCIP Reductase) Activity Assay

This spectrophotometric enzyme assay is a standard method for measuring the activity of Complex II. It relies on the ability of SDH to transfer electrons from succinate to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless upon reduction.

Principle: Succinate + DCIP (blue) --(SDH)--> Fumarate + DCIP-H₂ (colorless)

The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.

Materials:

  • Mitochondrial fractions isolated from fungal or mammalian cells

  • Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.2)

  • Succinate solution

  • DCIP solution

  • Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and sodium azide for Complex IV) to ensure electrons are specifically transferred to DCIP.

  • Spectrophotometer capable of kinetic measurements at 600 nm.

Procedure:

  • Isolate mitochondrial fractions from the target cells or tissues.

  • Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and inhibitors for other complexes.

  • Initiate the reaction by adding the substrate (succinate) and DCIP.

  • Immediately measure the change in absorbance at 600 nm over time in a spectrophotometer.

  • To test the effect of an inhibitor like this compound, pre-incubate the mitochondrial fraction with the compound for a defined period before adding the substrate.

  • The activity is calculated from the rate of change in absorbance, using the extinction coefficient of DCIP.

Visualizations

Signaling and Experimental Pathways

Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH C1 Complex I NADH->C1 e- Succinate Succinate C2 Complex II (SDH) Succinate->C2 e- Fumarate Fumarate Q CoQ C1->Q e- H_plus_IMS H+ C1->H_plus_IMS H+ C2->Fumarate C2->Q e- C3 Complex III CytC Cyt c C3->CytC e- C3->H_plus_IMS H+ C4 Complex IV C4->H_plus_IMS H+ O2 O₂ C4->O2 Q->C3 e- CytC->C4 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_IMS->ATP_Synthase H+ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->C2 Inhibition SDH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Prep_Reaction_Mix Prepare Reaction Mix (Buffer, other inhibitors) Isolate_Mito->Prep_Reaction_Mix Pre_Incubate Pre-incubate with this compound Prep_Reaction_Mix->Pre_Incubate Add_Substrate Add Succinate & DCIP Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance at 600 nm (Kinetic) Add_Substrate->Measure_Abs Calc_Rate Calculate Rate of Absorbance Change Measure_Abs->Calc_Rate Determine_Activity Determine SDH Activity & % Inhibition Calc_Rate->Determine_Activity

References

Methodological & Application

ME1111 In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME1111 is a novel topical antifungal agent demonstrating potent activity against dermatophytes, the primary causative agents of onychomycosis (fungal nail infection).[1][2][3] Its efficacy stems from a selective mechanism of action and the ability to penetrate the human nail plate.[1][3][4][5] These application notes provide a comprehensive overview of this compound's antifungal profile and detailed protocols for in vitro susceptibility testing, designed to assist researchers in the evaluation of this promising compound.

Mechanism of Action

This compound functions as a potent and selective inhibitor of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes.[1][4][6][7] This inhibition disrupts ATP production, ultimately leading to fungal cell death.[4][6] Notably, this compound displays significantly greater selectivity for fungal succinate dehydrogenase over the corresponding human enzyme, suggesting a favorable safety profile.[1][2][7]

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ComplexI Complex I Ubiquinol Ubiquinol (QH2) ComplexI->Ubiquinol ComplexII Succinate Dehydrogenase (Complex II) Fumarate Fumarate ComplexII->Fumarate ComplexII->Ubiquinol ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis Succinate Succinate Succinate->ComplexII Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Ubiquinol->ComplexIII This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound, inhibiting succinate dehydrogenase (Complex II).

Antifungal Activity Spectrum

This compound has demonstrated potent in vitro activity primarily against dermatophytes. The most studied organisms are Trichophyton rubrum and Trichophyton mentagrophytes, which are responsible for the majority of onychomycosis cases.[3][5][7]

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for this compound against key dermatophyte species.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum400 (total dermatophytes)0.12 - 0.50.1250.25[8][9]
Trichophyton mentagrophytes400 (total dermatophytes)0.12 - 0.50.250.25[8][9]
Dermatophyte Strains400N/AN/A0.25[7][8]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: this compound Minimum Fungicidal Concentration (MFC) Data

OrganismNo. of IsolatesMFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)Reference
Trichophyton rubrum300 (total dermatophytes)N/A48[8]
Trichophyton mentagrophytes300 (total dermatophytes)N/AN/A8[7][8]

MFC₅₀ and MFC₉₀ represent the concentrations required to kill 50% and 90% of the isolates, respectively.

Table 3: Inhibitory Concentration (IC₅₀) of this compound on Succinate Dehydrogenase Activity

Organism/Cell LineIC₅₀ (µg/mL)Reference
Trichophyton rubrum0.029[1][2][5][7]
Trichophyton mentagrophytes0.025[1][2][5][7]
Human K562 cells1.4[7]
Human HepG2 cells0.94[7]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 methodology for broth microdilution susceptibility testing of filamentous fungi, which has been validated for this compound.[4]

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Further dilute the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a series of twofold serial dilutions. The final concentrations should typically range from 0.008 to 8 µg/mL.

2. Inoculum Preparation:

  • Culture the dermatophyte isolates on potato dextrose agar (PDA) at 35°C for 4-7 days.

  • Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

  • Adjust the conidial suspension to a concentration of 1 to 3 × 10³ CFU/mL using a spectrophotometer or hemocytometer.

3. Assay Procedure:

  • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the adjusted fungal inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 96 hours.

4. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the growth control.[4] This can be determined visually or by using a spectrophotometer.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Dispense this compound Dilutions A->D B Culture Dermatophytes C Prepare Fungal Inoculum B->C E Add Fungal Inoculum C->E D->E F Incubate at 35°C for 96 hours E->F G Read MIC (80% Inhibition) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Fungicidal Concentration (MFC) Assay

This assay is performed as a follow-up to the MIC test to determine the concentration at which the antifungal agent is fungicidal.

1. Procedure:

  • Following the determination of the MIC, take a 20 µL aliquot from each well of the microtiter plate that shows no visible growth.

  • Streak the aliquot onto a PDA plate.

  • Incubate the PDA plates at 35°C for 72 hours or until growth is seen in the growth control subculture.

2. Reading the MFC:

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plate.

Quality Control

For quality control, Trichophyton rubrum ATCC MYA-4438 and Trichophyton mentagrophytes ATCC 28185 are recommended as reference strains.[4] The acceptable MIC range for both strains is 0.12 to 1 µg/mL.[4]

Conclusion

This compound is a promising antifungal agent with a well-defined mechanism of action and potent activity against clinically relevant dermatophytes. The provided protocols, based on established CLSI standards, offer a reliable framework for the in vitro evaluation of this compound and other antifungal compounds. Adherence to these standardized methods is crucial for generating reproducible and comparable data in the research and development of new antifungal therapies.

References

Determining the Minimum Inhibitory Concentration of ME1111: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME1111 is a novel, small-molecule antifungal agent under development for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3] It belongs to the class of pyrazole-based compounds and functions as a potent and selective inhibitor of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of dermatophytes.[4] This mechanism of action disrupts ATP production, leading to fungal cell death.[5] this compound has demonstrated potent in vitro activity against a range of dermatophytes, the primary causative agents of onychomycosis, including various species of Trichophyton.[2][4][6]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in their M38-A2 document. An alternative protocol based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines is also presented.

Data Presentation: In Vitro Antifungal Activity of this compound

The following table summarizes the MIC values of this compound against a variety of dermatophyte species as determined by the CLSI M38-A2 broth microdilution method.

Organism (Number of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum (100)<0.06 - 0.50.1250.25[6]
Trichophyton mentagrophytes (100)0.06 - 0.50.250.25[6]
Trichophyton tonsurans (100)<0.06 - 0.50.250.25[6]
Epidermophyton floccosum<0.06 - 1[1]
All Dermatophytes (400)<0.06 - 10.250.25[6][7]

MIC₅₀: The concentration of this compound that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

Signaling Pathway Diagram

ME1111_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi Succinate Succinate Succinate->Fumarate SQR This compound This compound This compound->Complex_II Inhibition

Caption: Mechanism of action of this compound in the fungal electron transport chain.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Based on CLSI M38-A2)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, which is a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[5][6][8][9][10][11][12][13]

1. Principle

This method determines the MIC of this compound by challenging a standardized inoculum of a dermatophyte isolate with serial twofold dilutions of the compound in a 96-well microtiter plate. The MIC is the lowest concentration of this compound that prevents visible growth of the fungus after a specified incubation period.

2. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85%)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) or other suitable agar for fungal culture

  • Spectrophotometer or McFarland standards

  • Hemocytometer

  • Sterile swabs, tubes, and pipettes

  • Incubator (35°C)

  • Quality control strains: Trichophyton rubrum ATCC MYA-4438 and Trichophyton mentagrophytes ATCC 28185[5]

3. Procedure

3.1. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

  • Store the stock solution at -20°C or below.

3.2. Inoculum Preparation

  • Subculture the dermatophyte isolate onto a PDA plate and incubate at 30°C for 7-14 days, or until adequate conidiation is observed.

  • Harvest the conidia by gently swabbing the surface of the colony with a sterile, wetted swab.

  • Suspend the conidia in sterile saline.

  • Allow the heavy particles to settle for 5-10 minutes.

  • Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard and then diluting further in RPMI 1640 medium.[5]

3.3. Preparation of Microdilution Plates

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Prepare a working solution of this compound by diluting the stock solution in RPMI 1640 medium.

  • Add 200 µL of the highest concentration of this compound to be tested (e.g., 16 µg/mL) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (medium only).

3.4. Inoculation and Incubation

  • Inoculate wells 1 through 11 with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.

  • The final concentration of the inoculum should be approximately 0.5 x 10³ to 1.5 x 10³ CFU/mL.

  • Seal the plates or place them in a humid chamber to prevent evaporation.

  • Incubate the plates at 35°C for 96 hours.[5]

3.5. Reading and Interpretation of Results

  • After incubation, visually examine the plates for fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the growth control well.[5]

  • The growth control well (well 11) should show turbidity or a visible pellet of fungal growth.

  • The sterility control well (well 12) should remain clear.

Protocol 2: Alternative Broth Microdilution Method (Based on EUCAST E.DEF 9.3.1)

This protocol is an alternative method based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for conidia-forming molds.[14][15][16][17]

1. Principle

Similar to the CLSI method, this protocol determines the MIC of this compound through broth microdilution. Key differences include the use of RPMI 1640 medium supplemented with glucose and spectrophotometric reading of endpoints.

2. Materials

  • Same as Protocol 1, with the following additions/modifications:

  • RPMI 1640 medium supplemented with 2% glucose.

  • Flat-bottom 96-well microtiter plates.

  • Microplate reader (spectrophotometer).

3. Procedure

3.1. Preparation of this compound Stock Solution and Inoculum

  • Follow the same procedures as in Protocol 1.

3.2. Preparation of Microdilution Plates

  • Follow the same serial dilution procedure as in Protocol 1, using flat-bottom plates and RPMI 1640 supplemented with 2% glucose.

3.3. Inoculation and Incubation

  • Follow the same inoculation and incubation procedures as in Protocol 1.

3.4. Reading and Interpretation of Results

  • After incubation, read the optical density (OD) of each well at a wavelength of 530 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of this compound that causes a ≥50% reduction in OD compared to the growth control well.

  • Calculate the percentage of growth inhibition for each well using the following formula: % Inhibition = 100 - [((OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)) * 100]

Experimental Workflow Diagrams

CLSI_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 96 hours inoculate->incubate read_mic Visually Read MIC (80% Inhibition) incubate->read_mic

Caption: CLSI M38-A2 based workflow for this compound MIC determination.

EUCAST_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 96 hours inoculate->incubate read_od Read Optical Density (530 nm) incubate->read_od calculate_mic Calculate MIC (≥50% Inhibition) read_od->calculate_mic

Caption: EUCAST E.DEF 9.3.1 based workflow for this compound MIC determination.

References

ME1111: Application Notes and Protocols for Topical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ME1111, a novel topical antifungal agent, for research and development applications. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro experiments.

Introduction

This compound is a novel, small-molecule antifungal agent specifically designed for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3][4] Its low molecular weight (202.25 g/mol ) facilitates excellent penetration of the human nail plate.[3][5] this compound exhibits potent activity against dermatophytes, the primary causative agents of onychomycosis, such as Trichophyton rubrum and Trichophyton mentagrophytes.[3][6]

Mechanism of Action

This compound functions as a selective inhibitor of succinate dehydrogenase (SQR), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[1][2][6][7] This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to a depletion of ATP and fungal cell death.[7] Studies have shown that this compound's inhibitory action is highly selective for fungal SQR over the corresponding human enzyme.[1][6] Point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of succinate dehydrogenase have been shown to confer resistance to this compound, confirming its target.[1][2][3]

Signaling Pathway Diagram

ME1111_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (Succinate Dehydrogenase) cluster_ETC Electron Transport Chain succinate Succinate fumarate Fumarate SdhB SdhB succinate->SdhB e- UQ Ubiquinone (Q) SdhB->UQ SdhC SdhC SdhC->UQ SdhD SdhD SdhD->UQ UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III This compound This compound This compound->SdhB This compound->SdhC This compound->SdhD Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Experimental_Workflow cluster_invitro In Vitro Evaluation of this compound cluster_mic cluster_enzyme start Start mic_mfc MIC & MFC Determination (Protocol 1 & 2) start->mic_mfc enzyme_assay Succinate Dehydrogenase Inhibition Assay (Protocol 3) start->enzyme_assay data_analysis Data Analysis and Interpretation mic_mfc->data_analysis incubation Incubation mic_mfc->incubation enzyme_assay->data_analysis spectro Spectrophotometric Measurement enzyme_assay->spectro nail_penetration In Vitro Nail Penetration Study nail_penetration->data_analysis fungal_culture Fungal Culture (e.g., T. rubrum) fungal_culture->mic_mfc serial_dilution Serial Dilution of this compound serial_dilution->mic_mfc readout Visual/Spectrophotometric Reading incubation->readout mito_isolation Mitochondrial Isolation mito_isolation->enzyme_assay reaction_setup Reaction Setup with Succinate, DCIP, PMS reaction_setup->enzyme_assay ic50 IC50 Calculation spectro->ic50

References

ME1111 Nail Penetration Assay: Application Notes and Protocols for Onychomycosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the nail penetration of ME1111, a novel topical antifungal agent for the treatment of onychomycosis. This compound is a small molecule inhibitor of succinate dehydrogenase in dermatophytes, the primary causative agents of onychomycosis.[1][2] Its low molecular weight (202.25 g/mol ) is a key attribute that facilitates its excellent penetration through the dense keratin structure of the human nail plate.[3][4]

Mechanism of Action

This compound selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes.[1][5] This inhibition disrupts ATP production, leading to fungal cell death.[1] this compound demonstrates a strong inhibitory effect on this enzyme in dermatophytes, with significantly lower activity against human cell lines, indicating a favorable selectivity profile.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity and nail penetration capabilities of this compound compared to other antifungal agents.

Table 1: In Vitro Antifungal Activity of this compound and Comparator Drugs

OrganismThis compoundCiclopiroxAmorolfineTerbinafineItraconazole
T. rubrum (MIC Range, mg/L)0.12 - 0.5----
T. mentagrophytes (MIC Range, mg/L)0.12 - 0.5----
Dermatophytes (MIC90, µg/mL)0.250.50.25--
T. rubrum (MFC90, µg/mL)8----
T. mentagrophytes (MFC90, µg/mL)8----

MIC: Minimum Inhibitory Concentration; MIC90: MIC for 90% of isolates; MFC90: Minimum Fungicidal Concentration for 90% of isolates. Data compiled from[4][7].

Table 2: Succinate Dehydrogenase Inhibition (IC50, µg/mL)

Organism/Cell LineThis compound
T. rubrum0.029
T. mentagrophytes0.025
Human K562 cells1.4
Human HepG2 cells0.94

IC50: Half-maximal inhibitory concentration. Data compiled from[2][5].

Table 3: In Vitro Human Nail Penetration After 14 Days

DrugConcentration in Deep Nail Layers (ventral/intermediate)
This compound Significantly higher than comparators (except tavaborole)
Ciclopirox2.4 to 92 times lower than this compound
Efinaconazole2.4 to 92 times lower than this compound
Amorolfine2.4 to 92 times lower than this compound
TavaboroleHighest permeation ability

Data from an in vitro study.[8] The this compound solution demonstrated superior penetration compared to 8% ciclopirox and 5% amorolfine nail lacquers in a TurChub assay.[7][9]

Experimental Protocols

Detailed methodologies for key in vitro nail penetration assays are outlined below.

Protocol 1: TurChub Assay for Fungal Growth Inhibition Through Human Nail

This assay evaluates the ability of a topical antifungal to penetrate the nail and inhibit the growth of a dermatophyte culture below.

Materials:

  • This compound solution (concentration to be tested)

  • 8% ciclopirox and 5% amorolfine nail lacquers (as comparators)[7]

  • Human nail clippings (healthy, sterilized)

  • Trichophyton rubrum or Trichophyton mentagrophytes culture

  • Sabouraud dextrose agar (SDA) plates

  • Sterile filter paper discs

  • Incubator (28-30°C)

Procedure:

  • Prepare a standardized inoculum of the selected dermatophyte.

  • Inoculate the surface of SDA plates evenly with the fungal suspension.

  • Place a sterile human nail clipping in the center of each inoculated SDA plate.

  • Apply a standardized volume of the this compound solution or comparator drug to the surface of the nail clipping. A vehicle control should also be included.

  • Incubate the plates at 28-30°C for a specified period (e.g., 7-14 days), allowing for fungal growth.

  • After incubation, measure the zone of inhibition of fungal growth on the agar surrounding and underneath the nail clipping.

  • A larger zone of inhibition indicates better nail penetration and antifungal activity. The this compound solution has been shown to inhibit fungal growth in a dose-dependent manner in this assay, whereas 8% ciclopirox and 5% amorolfine nail lacquers showed no activity under the same conditions.[7]

Protocol 2: Franz Cell Diffusion Assay for Quantifying Nail Penetration

This assay uses a Franz diffusion cell to quantify the permeation of a drug through a human nail membrane.

Materials:

  • Franz diffusion cells

  • Human nail clippings (prepared to a uniform thickness)

  • This compound solution

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Stirring mechanism for receptor chamber

  • Water bath or heating block to maintain physiological temperature (e.g., 32°C)

Procedure:

  • Mount the prepared human nail clipping between the donor and receptor chambers of the Franz diffusion cell, ensuring a complete seal.

  • Fill the receptor chamber with the receptor solution and ensure no air bubbles are trapped beneath the nail.

  • Apply a precise volume of the this compound solution to the surface of the nail in the donor chamber.

  • At predetermined time intervals, collect samples from the receptor chamber.

  • Replenish the receptor chamber with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Analyze the collected samples using a validated HPLC method to determine the concentration of this compound that has permeated the nail.

  • Calculate the cumulative amount of drug permeated per unit area over time. In vitro penetration studies have demonstrated that this compound concentrations in the nail after application were significantly higher than its minimum fungicidal concentration.[4]

Visualizations

ME1111_Mechanism_of_Action cluster_fungal_cell Fungal Cell (Dermatophyte) cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ComplexII Succinate Dehydrogenase (Complex II) ATP_Synthase ATP Synthase ComplexII->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->ComplexII Inhibits

Caption: Mechanism of action of this compound in a fungal cell.

Nail_Penetration_Assay_Workflow cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Start Start: Prepare Materials Prepare_Nail Prepare Human Nail Samples Start->Prepare_Nail Prepare_Drug Prepare this compound and Control Solutions Start->Prepare_Drug Prepare_Fungus Prepare Fungal Inoculum (TurChub Assay) Start->Prepare_Fungus Assemble_Apparatus Assemble Franz Cell or Petri Dish with Nail Prepare_Nail->Assemble_Apparatus Prepare_Drug->Assemble_Apparatus Prepare_Fungus->Assemble_Apparatus Apply_Drug Apply Drug Solution to Nail Surface Assemble_Apparatus->Apply_Drug Incubate Incubate under Controlled Conditions Apply_Drug->Incubate Measure_Inhibition Measure Zone of Inhibition (TurChub Assay) Incubate->Measure_Inhibition TurChub Collect_Samples Collect Samples from Receptor Chamber (Franz Cell) Incubate->Collect_Samples Franz Cell Analyze_Data Analyze and Compare Penetration Data Measure_Inhibition->Analyze_Data Quantify_Drug Quantify Drug Concentration (e.g., HPLC) Collect_Samples->Quantify_Drug Quantify_Drug->Analyze_Data End End: Report Results Analyze_Data->End

Caption: Workflow for in vitro nail penetration assays.

References

ME1111 solution preparation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: ME1111

Introduction

This compound is a novel, small-molecule antifungal agent developed for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3] It exhibits potent activity against dermatophytes, the primary causative agents of this condition, such as Trichophyton rubrum and Trichophyton mentagrophytes.[2][4][5] The compound's low molecular weight (202.25 g/mol ) facilitates excellent penetration of the human nail plate.[2][4][6] This document provides detailed protocols for the preparation and laboratory use of this compound for research purposes.

Mechanism of Action

This compound functions as a selective inhibitor of succinate dehydrogenase (Sdh), also known as mitochondrial complex II, within the electron transport chain of dermatophyte species.[4][5][7] This inhibition blocks the production of ATP, leading to fungal cell death.[7] this compound demonstrates a strong inhibitory effect on the succinate-DCIP reductase reaction in T. rubrum and T. mentagrophytes while showing significantly weaker inhibition in human cell lines, indicating a selective profile.[1][2][5][7]

ME1111_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain (Dermatophyte) cluster_Process Cellular Respiration ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Succinate Dehydrogenase (Sdh) (Complex II) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound targeting Complex II.

Physicochemical and In Vitro Data

Quantitative data for this compound are summarized below for easy reference in experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[8]
Molecular Weight 202.25 g/mol [2][8]
CAS Number 1391758-52-3[8]
Solubility DMSO[8]
Purity ≥98% by HPLC[8]
Storage (Solid) Short-term (weeks) at 0°C; Long-term (months) at -20°C[8]
Storage (Solution) Aliquots at -20°C for up to one month[9]

Table 2: In Vitro Efficacy and Antifungal Activity of this compound

ParameterOrganism/Cell LineValue (µg/mL)Source
IC₅₀ Trichophyton rubrum (Sdh activity)0.029[2][5][7]
Trichophyton mentagrophytes (Sdh activity)0.025[2][5][7]
Human K562 cells (Sdh activity)1.4[5]
Human HepG2 cells (Sdh activity)0.94[5]
MIC₉₀ Dermatophyte strains (n=400)0.25[4][5][10]
T. rubrum strains0.25[4]
T. mentagrophytes strains0.25[4]
MFC₉₀ T. rubrum strains (n=300 total)8[4][5][10]
T. mentagrophytes strains (n=300 total)8[4][5][10]

IC₅₀: 50% inhibitory concentration; MIC₉₀: Minimum inhibitory concentration for 90% of isolates; MFC₉₀: Minimum fungicidal concentration for 90% of isolates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 202.25 g/mol )

  • Anhydrous/molecular biology grade DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Determine Mass: Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 202.25 g/mol × 1000 mg/g = 2.02 mg

  • Weighing: Carefully weigh out 2.02 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50-100 µL) in tightly sealed, light-protected tubes. Store at -20°C for up to one month.[9] Avoid repeated freeze-thaw cycles.

ME1111_Solution_Prep_Workflow start Start: this compound Solid Compound calc 1. Calculate Mass (e.g., 2.02 mg for 1 mL of 10 mM) start->calc weigh 2. Weigh Solid this compound calc->weigh dissolve 3. Add DMSO (e.g., 1 mL) weigh->dissolve mix 4. Vortex Until Dissolved dissolve->mix stock Result: 10 mM Stock Solution mix->stock aliquot 5. Aliquot into smaller volumes stock->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the 10 mM stock solution to prepare working concentrations for antifungal susceptibility testing or other cellular assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile culture medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock to minimize the amount of DMSO in the final assay. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution.

    • Add 5 µL of 10 mM this compound to 495 µL of culture medium. Mix well.

  • Serial Dilutions: Perform serial dilutions from the intermediate stock or directly from the main stock to achieve the desired final concentrations. The example below is for a 96-well plate format starting from a 64 µg/mL solution.

    • Convert Stock Concentration: 10 mM this compound = 2022.5 µg/mL.

    • Highest Concentration Well: To achieve a starting concentration of 64 µg/mL, calculate the required dilution from your stock. For instance, in a final well volume of 200 µL, you would add a specific volume of a higher concentration intermediate stock.

    • 2-Fold Serial Dilution: a. Add 100 µL of culture medium to wells 2 through 12 of a microtiter plate row. b. Add 200 µL of the 64 µg/mL this compound working solution to well 1. c. Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. d. Continue this 2-fold serial transfer from well 2 to well 11. Do not add drug to well 12 (this will be the growth control).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the test organism (typically ≤1%). Calculate this based on the dilution factor from the original DMSO stock.

References

Troubleshooting & Optimization

potential for ME1111 resistance development in fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ME1111 resistance development in fungi.

Frequently Asked Questions (FAQs)

Mechanism of Action & Resistance

Q1: What is the mechanism of action of this compound?

This compound is a novel antifungal agent that functions as a succinate dehydrogenase (SQR) inhibitor.[1][2][3][4] It specifically targets complex II of the mitochondrial electron transport chain, thereby inhibiting ATP production, which is crucial for fungal cell survival.[1] this compound has demonstrated potent activity against dermatophytes, such as Trichophyton rubrum and Trichophyton mentagrophytes, which are common causes of onychomycosis.[2][3][4]

Q2: What are the known mechanisms of resistance to this compound?

The primary mechanism of resistance to this compound is the development of point mutations in the genes encoding the subunits of succinate dehydrogenase.[1][2][3] Laboratory-generated resistant mutants of T. mentagrophytes have shown mutations in the SdhB, SdhC, and SdhD subunits.[1][2][3] These mutations reduce the binding affinity of this compound to its target enzyme, leading to decreased susceptibility.

Q3: Is there evidence of cross-resistance between this compound and other antifungal agents?

Yes, fungal mutants with reduced susceptibility to this compound have exhibited cross-resistance to other succinate dehydrogenase inhibitors, such as carboxin and boscalid.[1][2] This is expected, as these compounds share a similar target. It is important to note that resistance to this compound is not typically associated with resistance to other classes of antifungal drugs that have different mechanisms of action, such as azoles or echinocandins.

Troubleshooting Guides

Antifungal Susceptibility Testing

Q1: My Minimum Inhibitory Concentration (MIC) assays for this compound are showing inconsistent results. What could be the cause?

Inconsistent MIC values can arise from several factors. Here are some common issues and their solutions:

  • Inoculum Preparation: Ensure a standardized inoculum density is used. Variations in the number of fungal cells can significantly impact MIC results. Spectrophotometric or hemocytometer-based cell counting is recommended.

  • Media Composition: The type and pH of the growth medium can influence the activity of antifungal agents. Use a standardized medium, such as RPMI 1640 with L-glutamine and buffered with MOPS, as recommended by CLSI guidelines.

  • Incubation Conditions: Temperature and incubation time must be strictly controlled. For dermatophytes, an incubation temperature of 28-30°C for 4-7 days is generally appropriate.

  • Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not exceed a final concentration that could inhibit fungal growth. Always include a solvent control in your experiments.

  • Endpoint Reading: Subjectivity in visual endpoint determination can lead to variability. For broth microdilution assays, the endpoint for this compound is typically defined as the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control. Using a spectrophotometer to read absorbance can provide a more objective measure.

Q2: I am observing trailing growth in my broth microdilution assays with this compound. How should I interpret these results?

Trailing, or the persistent, reduced growth at drug concentrations above the MIC, can be a challenge for some antifungal agents. For this compound, it is crucial to adhere to a standardized endpoint definition. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that produces a prominent decrease in turbidity. For fungicidal drugs like this compound, determining the Minimum Fungicidal Concentration (MFC) by subculturing from wells with no visible growth onto drug-free agar can provide additional valuable information.[5]

Generation of Resistant Mutants

Q1: I am trying to generate this compound-resistant mutants in the laboratory but have been unsuccessful. What are the key experimental parameters to consider?

The generation of resistant mutants is a stochastic process, and success can depend on several factors:

  • Selective Pressure: The concentration of this compound used for selection is critical. If the concentration is too high, it may be lethal to all cells, preventing the emergence of any resistant mutants. Conversely, a concentration that is too low may not provide sufficient selective pressure. A starting point is to use a concentration that is 2 to 4 times the MIC of the wild-type strain.

  • Population Size: The larger the initial population of fungal cells, the higher the probability of a spontaneous mutation conferring resistance. Plating a high density of cells (e.g., 10^7 to 10^8 cells) onto agar containing the selective concentration of this compound is recommended.

  • Serial Passaging: Repeatedly exposing a fungal population to sub-inhibitory concentrations of this compound can gradually select for resistant mutants. This involves growing the fungus in the presence of the drug, then transferring a small aliquot of the culture to fresh medium with a slightly higher drug concentration.

  • Mutagenesis: If spontaneous mutants are not arising, chemical mutagens (e.g., ethyl methanesulfonate) or UV irradiation can be used to increase the mutation rate. However, be aware that this may introduce multiple mutations, complicating downstream analysis.

Data Summary

Table 1: In Vitro Activity of this compound and Comparator Antifungal Agents

OrganismAntifungal AgentMIC50 (μg/mL)MIC90 (μg/mL)MFC50 (μg/mL)MFC90 (μg/mL)
T. rubrumThis compound0.1250.2548
Amorolfine0.1250.250.250.5
Ciclopirox0.250.588
T. mentagrophytesThis compound0.1250.2548
Amorolfine0.1250.250.250.5
Ciclopirox0.250.588

Data adapted from in vitro studies.[5] MIC50/90 and MFC50/90 are the concentrations that inhibit or kill 50% and 90% of the isolates, respectively.

Table 2: Inhibitory Effect of this compound on Succinate Dehydrogenase Activity

Mitochondrial SourceIC50 (μg/mL)
T. rubrum0.029
T. mentagrophytes0.025
Human K562 cells1.4
Human HepG2 cells0.94

IC50 is the concentration that inhibits 50% of the enzyme activity.[4][6] This data highlights the selectivity of this compound for the fungal enzyme.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the CLSI M38-A2 guidelines for filamentous fungi.

  • Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M MOPS to a pH of 7.0.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculum Preparation: Grow the fungal isolate on potato dextrose agar (PDA) at 28-30°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug.

  • Incubation: Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the drug-free control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control.

Protocol 2: Generation of this compound-Resistant Mutants
  • Prepare High-Density Inoculum: Grow the fungal strain in a suitable liquid medium (e.g., Sabouraud dextrose broth) for 3-5 days at 28-30°C with shaking.

  • Plating: Spread a high density of fungal cells (approximately 10^7 to 10^8 cells) onto Sabouraud dextrose agar plates containing a selective concentration of this compound (e.g., 2-4 times the wild-type MIC).

  • Incubation: Incubate the plates at 28-30°C for 7-14 days, or until colonies appear.

  • Isolation of Mutants: Pick individual colonies that grow on the selective plates and subculture them onto fresh this compound-containing plates to confirm their resistant phenotype.

  • Confirmation of Resistance: Perform MIC testing on the putative mutants to quantify the level of resistance compared to the wild-type strain.

  • Genetic Analysis (Optional): Sequence the SdhB, SdhC, and SdhD genes of the confirmed resistant mutants to identify potential point mutations.

Visualizations

ME1111_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_complexII Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SdhB SdhB Fumarate Fumarate SdhB->Fumarate SdhC SdhC SdhD SdhD Succinate Succinate Succinate->SdhB e- ATP ATP ATP_Synthase->ATP This compound This compound This compound->SdhB Inhibition Resistance_Workflow cluster_resistance start Start with Wild-Type Fungal Strain plate Plate High-Density Inoculum on this compound-containing Agar start->plate incubate Incubate at 28-30°C plate->incubate isolate Isolate Colonies from Selective Plates incubate->isolate Colonies Appear no_growth No Colonies incubate->no_growth No Growth confirm_phenotype Confirm Resistant Phenotype (MIC Testing) isolate->confirm_phenotype sequence Sequence Sdh Genes (SdhB, SdhC, SdhD) confirm_phenotype->sequence Resistance Confirmed analyze Identify Point Mutations sequence->analyze

References

Technical Support Center: ME1111 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor in vitro solubility of ME1111, a novel succinate dehydrogenase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

This compound is a novel antifungal agent with a phenyl-pyrazole chemical structure.[1] It acts as a selective inhibitor of succinate dehydrogenase in Trichophyton species.[2][3][4] Like many small molecule inhibitors, this compound has low aqueous solubility, which can lead to compound precipitation in in vitro assays. This can result in inaccurate and unreliable experimental outcomes, including underestimation of potency. A commercial supplier notes its solubility in DMSO.[5]

Q2: I observed precipitation of this compound when diluting my DMSO stock into aqueous buffer. What is the likely cause?

This is a common issue for compounds with low aqueous solubility. While this compound dissolves in a non-polar organic solvent like DMSO, its solubility significantly decreases when introduced into a polar aqueous environment, such as cell culture media or assay buffers. This can cause the compound to "crash out" or precipitate.

Q3: What is the recommended starting solvent for this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing stock solutions of this compound.[5] It is crucial to prepare a high-concentration stock solution in 100% DMSO to minimize the final DMSO concentration in the assay, which should ideally be kept below 1% to avoid solvent-induced artifacts.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

Several strategies can be employed to enhance the solubility of this compound in aqueous solutions. These include:

  • Using Co-solvents: Introducing a water-miscible organic solvent at a low concentration in your final assay buffer can help maintain this compound in solution.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since pyrazoles are weakly basic, adjusting the pH of the buffer to be more acidic may improve solubility.[6]

  • Use of Surfactants/Detergents: Low concentrations of non-ionic detergents can aid in solubilizing hydrophobic compounds.

It is recommended to experimentally determine the optimal conditions for your specific assay.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock Low aqueous solubility of this compound.1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of DMSO in the final assay volume (up to a tolerated limit for your system). 3. Test the addition of a co-solvent to the aqueous buffer. 4. Evaluate the effect of pH on this compound solubility.
Inconsistent assay results Compound precipitation leading to variable effective concentrations.1. Visually inspect for precipitation before and after adding this compound to the assay. 2. Perform a solubility test (Kinetic or Thermodynamic) under your specific assay conditions. 3. Prepare fresh dilutions of this compound for each experiment.
Low or no apparent activity of this compound The actual concentration of soluble this compound is below the effective concentration due to precipitation.1. Confirm the solubility of this compound at the tested concentration using a solubility assay. 2. Employ solubility-enhancing strategies as outlined in the FAQs.

Experimental Protocols

Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of this compound under specific buffer conditions when transitioning from a DMSO stock.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection method)

  • Plate shaker

  • Nephelometer or UV/Vis plate reader

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the this compound stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

  • Add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations of this compound and a consistent final DMSO concentration (e.g., 1%).

  • Seal and shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Analyze for precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in nephelometry units compared to the buffer-only control indicates precipitation.

    • UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. Compare the absorbance to a standard curve prepared in a solubilizing solution to determine the concentration of soluble compound.[7][8]

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of this compound.

Materials:

  • Solid this compound

  • Aqueous buffer of choice

  • Vials with screw caps

  • Orbital shaker/incubator

  • Filtration device (e.g., 0.45 µm syringe filters)

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound to a vial containing the aqueous buffer.

  • Cap the vial and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the solution to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.[9][10][11]

Co-solvent Solubility Enhancement Protocol

This protocol helps to identify a suitable co-solvent and its optimal concentration to improve this compound solubility.

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer of choice

  • Co-solvents (e.g., Ethanol, Propylene glycol, PEG 400)

  • Materials for Kinetic Solubility Assay

Procedure:

  • Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Perform the Kinetic Solubility Assay as described above, using each of the co-solvent-containing buffers.

  • Analyze the results to determine which co-solvent and concentration provides the best solubility for this compound without significantly impacting the assay system.

Visualizations

ME1111_Solubility_Workflow Experimental Workflow for this compound Solubility Testing cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay cluster_cosolvent Co-solvent Optimization prep_stock Prepare 10 mM this compound in 100% DMSO kinetic_dilute Dilute in DMSO prep_stock->kinetic_dilute cosolvent_kinetic Perform Kinetic Solubility Assay prep_stock->cosolvent_kinetic kinetic_add_buffer Add to Aqueous Buffer kinetic_dilute->kinetic_add_buffer kinetic_shake Shake (1-2h) kinetic_add_buffer->kinetic_shake kinetic_analyze Analyze (Nephelometry/UV) kinetic_shake->kinetic_analyze thermo_add_solid Add excess solid this compound to Aqueous Buffer thermo_shake Equilibrate (24-48h) thermo_add_solid->thermo_shake thermo_filter Filter thermo_shake->thermo_filter thermo_analyze Analyze (HPLC-UV) thermo_filter->thermo_analyze cosolvent_prep Prepare Buffers with Varying Co-solvent % cosolvent_prep->cosolvent_kinetic cosolvent_analyze Determine Optimal Co-solvent % cosolvent_kinetic->cosolvent_analyze

Caption: Workflow for assessing and optimizing this compound solubility.

Succinate_Dehydrogenase_Pathway This compound Mechanism of Action cluster_tca TCA Cycle (Mitochondrion) cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Complex III -> IV -> O2 SDH->ETC e- ATP_Production ATP Production ETC->ATP_Production This compound This compound This compound->Inhibition

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Precipitation cluster_solutions Troubleshooting Logic for this compound Precipitation start Precipitation Observed? solution1 Lower Final Concentration start->solution1 Yes no_precip Proceed with Assay start->no_precip No solution2 Increase Final DMSO % solution1->solution2 solution3 Add Co-solvent solution2->solution3 solution4 Adjust Buffer pH solution3->solution4

Caption: Decision tree for addressing this compound precipitation.

References

ME1111 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ME1111. Below you will find troubleshooting guides and frequently asked questions regarding the stability and storage of this novel antifungal agent.

This compound Overview

This compound, with the chemical name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is an investigational antifungal agent that functions as a selective inhibitor of succinate dehydrogenase in dermatophytes.[1][2][3] It is under development by Meiji Seika Pharma Co., Ltd. for the topical treatment of onychomycosis.[1][4]

Storage and Stability

Proper storage and handling are critical to ensure the integrity and performance of this compound in research applications.

Recommended Storage Conditions

Quantitative stability data for this compound under various conditions are not extensively available in the public domain. The following recommendations are based on supplier information and general best practices for research compounds.

ConditionTemperatureDurationNotes
Long-Term Storage -20°CMonths to YearsRecommended for maintaining long-term stability.
Short-Term Storage 0°CWeeksSuitable for temporary storage.[5]
Shipping AmbientDaysStable for short periods at room temperature.[6]
Stability Profile

A Safety Data Sheet (SDS) for this compound indicates that the compound is stable under recommended storage conditions.[1] However, specific degradation kinetics and photostability data are not publicly available. As a general precaution, it is advisable to protect this compound from light and extreme temperatures.

Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]

Solubility

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions.[5]
Other Organic Solvents Data not availableSolubility in other common laboratory solvents such as ethanol, methanol, or acetone has not been publicly reported. It is recommended to perform small-scale solubility tests to determine suitable solvents for your specific application.
Aqueous Solutions Poorly solubleAs with many small organic molecules, aqueous solubility is expected to be low. For in vitro assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound.

QuestionPossible Cause(s)Suggested Solution(s)
My this compound has precipitated out of solution. - The concentration of this compound exceeds its solubility limit in the chosen solvent. - The temperature of the solution has decreased, reducing solubility. - The stock solution was not properly vortexed or sonicated.- Gently warm the solution and vortex or sonicate to redissolve the compound. - Prepare a more dilute solution. - If diluting a DMSO stock into an aqueous buffer, ensure the final concentration of DMSO is low (typically <1%) and that the solution is mixed thoroughly during dilution.
I am observing inconsistent results in my experiments. - The this compound may have degraded due to improper storage or handling. - The compound was not fully dissolved. - Inaccurate pipetting or dilution of the stock solution.- Ensure this compound has been stored at the recommended -20°C and protected from light. - Visually inspect the solution for any precipitate before use. - Calibrate your pipettes and verify your dilution calculations. - Prepare fresh stock solutions regularly.
The compound appears discolored or has changed its physical appearance. - Potential degradation of the compound. - Contamination of the sample.- Do not use the compound if you observe any changes in its physical appearance. - Discard the old stock and prepare a fresh solution from a new batch of the solid compound, if available. - Review storage conditions and handling procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as DMSO. For example, you can prepare a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Q2: What is the recommended long-term storage condition for solid this compound?

A2: Solid this compound should be stored at -20°C for long-term stability.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not available, it is a general best practice for all research compounds to be protected from light. Store this compound in an amber vial or a container wrapped in foil.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store solutions of this compound at room temperature for extended periods. For daily use, a working solution can be kept on ice, but for longer-term storage, aliquots of the stock solution should be kept at -20°C.

Q5: What safety precautions should I take when handling this compound?

A5: As with any chemical, standard laboratory safety practices should be followed. Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.[1]

Experimental Workflow & Troubleshooting

The following diagram illustrates a logical workflow for handling this compound and troubleshooting common stability-related issues.

ME1111_Workflow receive Receive this compound store Store at -20°C Protect from Light receive->store prep_stock Prepare Stock Solution (e.g., in DMSO) store->prep_stock store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock prep_working Prepare Working Solution store_stock->prep_working experiment Perform Experiment prep_working->experiment results_ok Consistent Results experiment->results_ok results_bad Inconsistent Results or Precipitation experiment->results_bad Issue Encountered end Proceed with Research results_ok->end troubleshoot Troubleshooting results_bad->troubleshoot check_storage Verify Storage Conditions troubleshoot->check_storage check_solubility Check for Precipitate Warm/Sonicate if needed troubleshoot->check_solubility fresh_solution Prepare Fresh Solution troubleshoot->fresh_solution check_storage->prep_stock check_solubility->prep_working fresh_solution->prep_working

This compound Handling and Troubleshooting Workflow

References

Technical Support Center: Addressing ME1111 Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ME1111 in cell culture experiments. Our aim is to help you identify and address potential off-target effects to ensure the accuracy and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel antifungal agent that acts as a potent inhibitor of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of Trichophyton species, which blocks ATP production.[1][2][3][4][5] While it is highly selective for the fungal enzyme, it has been shown to have a moderate inhibitory effect on human succinate dehydrogenase.[1][2][3][4][5]

Q2: I am observing unexpected cytotoxicity in my human cell line treated with this compound. Is this an off-target effect?

A2: Unexpectedly high cytotoxicity in human cell lines could indeed be an off-target effect. This compound can inhibit the human mitochondrial complex II, albeit at higher concentrations than required for its antifungal activity.[1][4][5] This inhibition can disrupt cellular respiration and lead to cell death. The level of cytotoxicity can vary depending on the cell line's metabolic state and reliance on mitochondrial respiration.

Q3: How can I differentiate between on-target and off-target effects of a small molecule inhibitor like this compound?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting your experimental results.[6][7][8] A multi-faceted approach is recommended, including performing dose-response curves, using structurally different inhibitors for the same target (if available), and conducting rescue experiments by overexpressing the intended target.[8] For this compound, since the intended target is fungal, any effect observed in human cells is technically an "off-target" effect from a therapeutic standpoint, but it is important to confirm that the observed phenotype is due to inhibition of human succinate dehydrogenase.

Q4: What are some common assays to investigate the off-target effects of this compound in cell culture?

A4: To investigate off-target effects, particularly those related to mitochondrial function, a variety of assays can be employed. These include cell viability assays (e.g., MTT, MTS) to assess overall cytotoxicity, apoptosis assays (e.g., Annexin V staining) to determine the mode of cell death, and specific assays to measure mitochondrial respiration and ATP production.[9][10][11][12][13] Additionally, broader approaches like kinase profiling and gene expression analysis can provide a more comprehensive view of off-target interactions.[14][15][16][17][18][19][20][21][22][23][24]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

If you observe a higher-than-expected level of cell death in your culture after treatment with this compound, follow these troubleshooting steps.

Experimental Workflow for Investigating Unexpected Cytotoxicity

cluster_0 Initial Observation cluster_1 Verification & Dose-Response cluster_2 Mechanism of Cell Death cluster_3 Target Engagement & Mitochondrial Function cluster_4 Conclusion & Further Investigation A Unexpectedly High Cytotoxicity Observed B Confirm this compound Concentration & Purity A->B C Perform a Detailed Dose-Response Curve (e.g., MTT/MTS Assay) B->C D Determine IC50 for Cytotoxicity C->D E Assess Apoptosis vs. Necrosis (Annexin V/PI Staining) D->E F Measure Caspase Activity E->F G Measure Mitochondrial Respiration (e.g., Seahorse Assay) E->G H Quantify Cellular ATP Levels G->H I Assess Mitochondrial Membrane Potential H->I J Correlate Cytotoxicity with Mitochondrial Dysfunction I->J K Consider Kinome Profiling or Transcriptomics for Broader Off-Target Effects J->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Step-by-Step Guide:

  • Confirm Compound Integrity: Verify the concentration and purity of your this compound stock solution. Improper storage or handling can affect its stability and activity.

  • Perform a Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT or MTS) with a broad range of this compound concentrations to determine the precise IC50 value for cytotoxicity in your specific cell line.[10][11][13]

  • Characterize the Mode of Cell Death: Use an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, to distinguish between apoptotic and necrotic cell death.[9][12][25] This will provide insights into the mechanism of cytotoxicity.

  • Assess Mitochondrial Function: Since this compound's known off-target in human cells is succinate dehydrogenase, directly measure mitochondrial function. Assays to consider include:

    • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar instrument to measure changes in mitochondrial respiration.

    • ATP Levels: Quantify total cellular ATP to determine if this compound is impacting energy production.

    • Mitochondrial Membrane Potential: Use fluorescent probes like TMRE or JC-1 to assess mitochondrial health.

  • Broader Off-Target Screening: If the observed cytotoxicity does not correlate with mitochondrial dysfunction, consider broader screening approaches like kinome profiling or transcriptomics to identify other potential off-target interactions.[14][15][17][18][19][20][21][22][23][24]

Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines

If you observe that this compound has a potent effect on one cell line but not another, consider the following.

Logical Diagram for Investigating Inconsistent Phenotypes

cluster_0 Metabolic Profiling cluster_1 Target Expression cluster_2 Off-Target Kinase Activity A Inconsistent Phenotypes Observed Between Cell Line A and Cell Line B B Characterize Basal Mitochondrial Respiration and Glycolysis in Both Cell Lines A->B D Quantify Succinate Dehydrogenase Subunit Expression (e.g., by Western Blot or qPCR) A->D F Perform Kinome Profiling on Both Cell Lines Treated with this compound A->F C Hypothesis: Cell Line A is more reliant on oxidative phosphorylation B->C E Hypothesis: Cell Line A has higher expression of SDH subunits D->E G Hypothesis: this compound inhibits a key survival kinase only in Cell Line A F->G

Caption: Investigating inconsistent phenotypes between cell lines.

  • Metabolic Phenotyping: Different cell lines have varying dependencies on mitochondrial respiration versus glycolysis for their energy needs. A cell line that is highly reliant on oxidative phosphorylation will be more sensitive to a mitochondrial complex II inhibitor like this compound.

  • Target Expression Levels: Although succinate dehydrogenase is a housekeeping enzyme complex, its expression levels can vary between cell lines. Quantify the protein levels of the different SDH subunits (SDHA, SDHB, SDHC, SDHD) to see if there is a correlation with sensitivity.

  • Comprehensive Off-Target Analysis: If metabolic differences do not explain the discrepancy, a broader off-target analysis may be necessary. As small molecules can have unintended effects on various cellular proteins, including kinases, a kinome scan could reveal cell-line-specific off-target interactions.[6][26][27]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its target fungal enzymes and its off-target human enzymes.

TargetOrganism/Cell LineAssayIC50 (µg/mL)Reference
Succinate DehydrogenaseTrichophyton rubrumSuccinate-DCIP reductase0.029[1][4][5]
Succinate DehydrogenaseTrichophyton mentagrophytesSuccinate-DCIP reductase0.025[1][4][5]
Succinate DehydrogenaseHuman K562 cellsSuccinate-DCIP reductase1.4[5]
Succinate DehydrogenaseHuman HepG2 cellsSuccinate-DCIP reductase0.94[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[10][11][13][28][29]

Materials:

  • 96-well plate

  • Cells in culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[30]

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • After incubation, add 100 µL of solubilization solution to each well.[10]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[10]

Annexin V/PI Apoptosis Assay

This protocol is based on standard methods for detecting apoptosis by flow cytometry.[9][12][25]

Materials:

  • Cells in culture

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration and for the desired time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12]

Signaling Pathway Diagram

This compound Mechanism of Action and Potential Off-Target Effect

cluster_fungal Fungal Cell cluster_human Human Cell F_ETC Mitochondrial Electron Transport Chain F_ATP ATP Production F_ETC->F_ATP Drives F_SDH Succinate Dehydrogenase (Complex II) F_Death Fungal Cell Death F_ATP->F_Death Depletion leads to ME1111_F This compound ME1111_F->F_SDH Inhibits H_ETC Mitochondrial Electron Transport Chain H_ATP ATP Production H_ETC->H_ATP Drives H_SDH Succinate Dehydrogenase (Complex II) H_Cyto Cytotoxicity H_ATP->H_Cyto Depletion can lead to ME1111_H This compound ME1111_H->H_SDH Moderately Inhibits (Off-Target)

Caption: On-target vs. off-target effects of this compound.

References

Technical Support Center: Enhancing ME1111 Delivery Through the Nail Plate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting in vitro studies to improve the delivery of the novel antifungal agent ME1111 through the human nail plate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for treating onychomycosis?

A1: this compound is a novel antifungal agent being developed for the topical treatment of onychomycosis.[1][2][3] It has a small molecular weight (202.25), which is a favorable characteristic for penetrating the dense keratin structure of the nail.[4] this compound exhibits potent activity against common dermatophytes responsible for nail infections, such as Trichophyton rubrum and Trichophyton mentagrophytes.[5][6] Its mechanism of action involves the inhibition of succinate dehydrogenase, a key enzyme in the fungal mitochondrial respiratory chain.[1][2][7]

Q2: What are the main challenges in delivering drugs through the nail plate?

A2: The primary challenge is the nail plate's highly cross-linked keratin network, which acts as a significant barrier to drug permeation.[8] Factors that hinder drug delivery include the thickness and hardness of the nail plate.[9][10] Additionally, for a drug to be effective, it must not only penetrate the nail but also reach the nail bed and underlying tissues in a therapeutically active concentration.[11]

Q3: How does this compound's nail penetration compare to other topical antifungal agents in vitro?

A3: Studies have shown that this compound has an excellent ability to penetrate human nails.[2][3][12] In in vitro models, this compound demonstrated greater permeation into the deep nail layers compared to ciclopirox, efinaconazole, and amorolfine after a 14-day application period.[13] Its penetration was found to be superior to these agents, with only tavaborole showing higher permeation in one study.[13]

Q4: What general strategies can be employed to enhance the in vitro nail delivery of this compound?

A4: Several strategies can be explored to improve this compound delivery:

  • Nail Hydration: Hydrating the nail plate can increase its flexibility and porosity, thereby enhancing drug diffusion.[10][14] The use of aqueous or water-miscible solvent-based formulations can promote nail hydration.[14]

  • Permeation Enhancers: Chemical enhancers can modify the keratin matrix or disrupt intercellular bonds to create larger diffusion pathways.[10]

  • Formulation Optimization: The choice of vehicle is crucial.[10] Novel formulations such as nanostructured lipid carriers, nanoemulsions, and microemulsions are being investigated to improve transungual drug delivery.[15][16]

  • Controlling pH: The pH of the formulation can influence drug solubility and partitioning into the nail plate.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound permeation Insufficient hydration of the nail clippings. High keratin binding. Inappropriate vehicle for this compound.Ensure nail clippings are adequately hydrated prior to and during the experiment.[14][17] Consider formulations with components that have a low affinity for keratin.[13] Test a range of vehicles with varying polarities to optimize this compound partitioning into the nail.
High variability in permeation results between nail samples Natural variation in nail thickness and porosity. Inconsistent nail preparation.Use a larger number of nail donors and average the results. Ensure a standardized protocol for nail clipping thickness and surface preparation.
Precipitation of this compound in the formulation or on the nail surface This compound concentration exceeds its solubility in the chosen vehicle. pH of the formulation is not optimal for this compound solubility.Determine the saturation solubility of this compound in the vehicle. Adjust the pH of the formulation to enhance solubility. Consider the use of co-solvents or solubility-enhancing excipients.
Contamination of fungal cultures in efficacy models Non-sterile handling of nail samples or fungal cultures.Adhere to strict aseptic techniques throughout the experimental setup.

Quantitative Data Summary

Table 1: Comparison of this compound Nail Permeation with Other Antifungal Agents

Drug Concentration in Deep Nail Layers (µg/g) after 14 days Free Drug Concentration in Deep Nail Layers (µg/g) Keratin-Binding Rate (%)
This compound Higher than ciclopirox, efinaconazole, and amorolfine[13]1,523 ± 488[13]50-60[13]
Tavaborole Highest permeation[13]Equal to this compound[13]50-60[13]
Efinaconazole Lower than this compound[13]Lower than this compound[13]Not specified
Ciclopirox 2.4 to 92 times lower than this compound[13]Lower than this compound[13]~96.9[13]
Amorolfine Lower than this compound[13]Lower than this compound[13]Not specified

Data is synthesized from an in vitro study comparing this compound with marketed topical agents.[13]

Experimental Protocols

In Vitro Nail Permeation Study using Franz Diffusion Cells

This method is used to quantify the permeation of this compound through a human nail plate.

Materials:

  • Franz diffusion cells

  • Human cadaver nail clippings

  • Phosphate-buffered saline (PBS) at pH 7.4

  • This compound formulation

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Nail Preparation: Obtain healthy human cadaver nail clippings. Clean the nails of any debris. Cut the nails to a size that fits the Franz diffusion cell orifice. Measure the thickness of each nail clipping.

  • Hydration: Hydrate the nail clippings in PBS for 24 hours before the experiment.

  • Franz Cell Assembly: Mount the hydrated nail clipping between the donor and receptor chambers of the Franz diffusion cell, with the dorsal side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the nail. The receptor medium should be continuously stirred.

  • Donor Chamber: Apply a known amount of the this compound formulation to the dorsal surface of the nail in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh PBS to maintain sink conditions.[18]

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux can be determined from the slope of the linear portion of the cumulative permeation curve.

TurChub Zone of Inhibition Assay

This model assesses the ability of this compound to penetrate the nail and inhibit fungal growth.[5][6]

Materials:

  • Human nail clippings

  • Trichophyton rubrum culture

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • This compound formulation

Procedure:

  • Nail Preparation: Prepare and sterilize human nail clippings.

  • Fungal Culture: Prepare a standardized inoculum of T. rubrum.

  • Assay Setup: Place the sterilized nail clipping on the surface of an agar plate previously inoculated with T. rubrum.

  • Drug Application: Apply the this compound formulation to the top of the nail clipping.

  • Incubation: Incubate the plates at an appropriate temperature for fungal growth.

  • Measurement: After the incubation period, measure the diameter of the zone of inhibition of fungal growth around and under the nail clipping. A larger zone of inhibition indicates better nail penetration and antifungal activity.

Visualizations

experimental_workflow cluster_prep Nail Preparation cluster_franz Franz Diffusion Cell Assay cluster_turchub TurChub Assay p1 Obtain Human Nail Clippings p2 Clean and Sanitize p1->p2 p3 Measure Thickness p2->p3 p4 Hydrate in PBS p3->p4 f1 Mount Nail in Franz Cell p4->f1 Start Assay t1 Place Nail on Inoculated Agar p4->t1 Start Assay f2 Fill Receptor with PBS f1->f2 f3 Apply this compound Formulation f2->f3 f4 Sample Receptor at Time Intervals f3->f4 f5 Quantify this compound (LC-MS/MS) f4->f5 t2 Apply this compound Formulation t1->t2 t3 Incubate t2->t3 t4 Measure Zone of Inhibition t3->t4

Caption: Workflow for in vitro nail permeation studies of this compound.

signaling_pathway cluster_mito This compound This compound ComplexII Succinate Dehydrogenase (Complex II) This compound->ComplexII Inhibits Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ATP_Production ATP Production ComplexII->ATP_Production Blocks Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to

Caption: Mechanism of action of this compound.

References

ME1111 Technical Support Center: Structure-Activity Relationship for Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the structure-activity relationship (SAR) of ME1111 for improved potency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antifungal agent that functions by inhibiting the succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[1][2][3][4] This inhibition disrupts the production of adenosine triphosphate (ATP), leading to fungal cell death. This compound has been shown to be a selective inhibitor, with potent activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, and significantly weaker inhibition of human SDH.[3][5]

Q2: What is the basic chemical scaffold of this compound and its importance?

This compound is characterized by a phenyl-pyrazole skeleton.[6] This core structure is crucial for its antifungal activity. The small molecular weight of this compound (202.25 g/mol ) is a key factor in its ability to penetrate human nails effectively, making it a promising topical agent for onychomycosis.[4][7]

Q3: How do modifications to the phenyl-pyrazole scaffold of this compound affect its potency?

Structure-activity relationship studies have revealed that substitutions on both the phenyl and pyrazole rings of the this compound scaffold significantly influence its antifungal potency. For instance, the position and nature of substituent groups can alter the compound's binding affinity to the target enzyme, succinate dehydrogenase. Specific details on these relationships are crucial for designing more potent analogs.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for comparing potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

Organism/Cell LineAssayIC50 (µg/mL)
Trichophyton rubrumSuccinate-DCIP reductase0.029[3][5]
Trichophyton mentagrophytesSuccinate-DCIP reductase0.025[3][5]
Human K562 cellsSuccinate-DCIP reductase1.4[5]
Human HepG2 cellsSuccinate-DCIP reductase0.94[5]

Table 2: Antifungal Activity of this compound against Dermatophytes

ParameterValue (µg/mL)
MIC90 against dermatophyte strains0.25[5][8]
MFC90 against Trichophyton rubrum8[5][8]
MFC90 against Trichophyton mentagrophytes8[5][8]

Experimental Protocols

Protocol 1: Succinate Dehydrogenase (Complex II) Inhibition Assay

This protocol outlines the spectrophotometric measurement of this compound's inhibitory effect on succinate dehydrogenase activity in mitochondrial fractions.

Materials:

  • Mitochondrial fraction isolated from dermatophytes

  • This compound and other test compounds

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Decylubiquinone (Coenzyme Q analog)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound and other test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare working solutions of succinate, DCPIP, and decylubiquinone in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Mitochondrial fraction (ensure consistent protein concentration across wells)

      • Test compound at various concentrations (include a vehicle control with DMSO only).

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate Reaction:

    • Add the substrate mixture (succinate, DCPIP, and decylubiquinone) to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCPIP by SDH leads to a loss of blue color.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Troubleshooting Guides

Troubleshooting Succinate Dehydrogenase (SDH) Inhibition Assays

Q: My positive control shows no or very low SDH activity. What could be the problem?

  • A:

    • Inactive Enzyme: The mitochondrial fraction may have lost activity due to improper storage or handling. Ensure fresh or properly stored (-80°C) mitochondrial isolates are used.

    • Incorrect Reagent Concentration: Double-check the concentrations of all reagents, especially the substrate (succinate) and electron acceptor (DCPIP).

    • Suboptimal Assay Conditions: Verify the pH and temperature of the assay buffer are within the optimal range for the enzyme.

Q: I am observing high background noise or a high rate of DCPIP reduction in my negative control (no enzyme). How can I fix this?

  • A:

    • Contaminated Reagents: One of the reagents may be contaminated with a reducing agent. Prepare fresh solutions and test them individually.

    • Light-Sensitive Reagents: DCPIP is light-sensitive. Protect your reagents and assay plate from direct light.

    • Non-enzymatic Reduction: Some compounds can directly reduce DCPIP. Run a control without the enzyme but with the test compound to check for this effect.

Q: My dose-response curve is not sigmoidal, or the data points are highly variable. What should I do?

  • A:

    • Compound Solubility Issues: Your test compound may be precipitating at higher concentrations. Check the solubility of your compound in the assay buffer. You may need to adjust the solvent concentration or use a different solvent.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the test compound.

    • Insufficient Incubation Time: The pre-incubation time with the inhibitor may not be long enough for the compound to bind to the enzyme. Try increasing the pre-incubation time.

Troubleshooting Antifungal Susceptibility Testing for Dermatophytes

Q: The growth of the dermatophyte in my control wells is inconsistent or poor. What could be the cause?

  • A:

    • Inoculum Preparation: The inoculum size and viability are critical. Ensure you are using a standardized procedure for preparing the fungal suspension and that the inoculum is fresh.

    • Growth Medium: The quality of the growth medium can affect fungal growth. Use a recommended medium like RPMI 1640 and ensure the pH is correct.

    • Incubation Conditions: Dermatophytes have specific temperature and humidity requirements for optimal growth. Verify that your incubator is set to the correct conditions (e.g., 28-30°C) and that the plates are not drying out.

Q: I am not seeing a clear endpoint for the Minimum Inhibitory Concentration (MIC) determination. What can I do?

  • A:

    • Trailing Effect: Some antifungal agents can exhibit a "trailing" effect, where there is reduced but still visible growth over a range of concentrations. This can make it difficult to determine the true MIC. It is important to read the plates at a standardized time point and use a consistent definition for the endpoint (e.g., 80% or 90% growth inhibition compared to the control).

    • Skipped Wells: The presence of growth in a well with a higher drug concentration than a well with no growth can occur due to technical errors like contamination or improper drug dilution. Repeat the assay with careful attention to technique.

Visualizations

ME1111_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->Complex_III e- CytC->Complex_IV e- NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_II Inhibition

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Experimental_Workflow cluster_SAR_Study Structure-Activity Relationship (SAR) Study Compound_Synthesis 1. Synthesize this compound Analogs (Modify Phenyl-Pyrazole Scaffold) In_Vitro_Screening 2. In Vitro Antifungal Susceptibility Testing Compound_Synthesis->In_Vitro_Screening SDH_Assay 3. Succinate Dehydrogenase Inhibition Assay In_Vitro_Screening->SDH_Assay Potent Analogs Data_Analysis 4. Analyze Potency (MIC, IC50) & Identify Lead Compounds SDH_Assay->Data_Analysis Data_Analysis->Compound_Synthesis Design Next Generation

Caption: A general workflow for the structure-activity relationship study of this compound.

References

ME1111 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ME1111. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental challenges and answering frequently asked questions regarding the efficacy and application of this compound against various fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel antifungal agent that functions by inhibiting the succinate dehydrogenase (SQR) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[1][2][3][4] This inhibition disrupts ATP production, leading to fungal cell death. Its high selectivity for fungal SQR over the human equivalent contributes to its safety profile.[2][4]

Q2: Against which fungal strains is this compound most effective?

A2: this compound demonstrates potent activity against dermatophytes, which are a common cause of skin, hair, and nail infections. It is particularly effective against Trichophyton rubrum and Trichophyton mentagrophytes, the major causative agents of onychomycosis (fungal nail infection).[5][6]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound?

A3: For Trichophyton rubrum and Trichophyton mentagrophytes, the MIC range is generally 0.12 to 0.5 mg/liter, with MIC50 and MIC90 values both at 0.5 mg/liter.[5] The IC50 values for the inhibition of the succinate-2,6-dichlorophenolindophenol reductase reaction are approximately 0.029 μg/ml for T. rubrum and 0.025 μg/ml for T. mentagrophytes.[2][4]

Q4: How can resistance to this compound develop in fungal strains?

A4: Resistance to this compound is primarily associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[1][2][3][4] These mutations can reduce the binding affinity of this compound to its target, thereby decreasing its efficacy.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Higher than expected MIC/IC50 values for susceptible strains 1. Incorrect drug concentration: Errors in serial dilutions or stock solution preparation.2. Suboptimal inoculum preparation: Inoculum density outside the recommended range (1 x 10³ to 3 x 10³ CFU/ml).[7]3. Improper incubation conditions: Incorrect temperature (should be 35°C) or duration (should be 4 days).[6][7]4. Degradation of this compound: Improper storage of the compound.1. Verify calculations and reprepare solutions. Use a calibrated spectrophotometer for accurate concentration determination if possible.2. Standardize inoculum preparation. Use a hemacytometer or spectrophotometer to adjust the conidial suspension to the correct density as per CLSI M38-A2 guidelines.[7]3. Ensure incubator is calibrated and maintained at the correct temperature. Adhere to the specified incubation time.4. Store this compound powder and stock solutions as recommended by the manufacturer. Prepare fresh working solutions for each experiment.
Inconsistent results between experimental replicates 1. Inhomogeneous inoculum suspension: Clumping of fungal conidia.2. Pipetting errors: Inaccurate dispensing of reagents or fungal suspension.3. Edge effects in microtiter plates: Evaporation from wells on the plate perimeter.1. Vortex the conidial suspension thoroughly before each use. 2. Use calibrated pipettes and proper pipetting techniques. 3. Minimize edge effects by filling the outer wells with sterile medium or by using a plate sealer.
No inhibition of fungal growth observed 1. Use of a resistant fungal strain: The strain may have inherent or acquired resistance to this compound.2. Inactive compound: this compound may have degraded due to improper storage or handling.3. Incorrect experimental setup: Significant deviation from the established protocol.1. Confirm the identity and susceptibility profile of the fungal strain. If possible, sequence the SdhB, SdhC, and SdhD genes to check for resistance-conferring mutations.2. Test the activity of the this compound stock on a known susceptible quality control strain (e.g., T. rubrum ATCC MYA-4438 or T. mentagrophytes ATCC 28185). [8]3. Carefully review the experimental protocol and compare it with the standardized CLSI M38-A2 methodology. [7]
Contamination of cultures 1. Non-sterile technique: Introduction of contaminating microorganisms during experimental setup.2. Contaminated reagents or media. 1. Strictly adhere to aseptic techniques. Work in a laminar flow hood.2. Use sterile, high-quality reagents and media. Perform sterility checks on media and reagents before use.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against key dermatophyte species.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data [6]

Fungal SpeciesMIC Range (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
Trichophyton rubrum<0.06–10.1250.25
Trichophyton mentagrophytes<0.06–10.250.25
All Dermatophyte Species (n=400)<0.06–10.250.25

Table 2: this compound 50% Inhibitory Concentration (IC50) Data for Succinate-DCIP Reductase Activity [4]

Fungal SpeciesIC50 (μg/ml)
Trichophyton rubrum0.029
Trichophyton mentagrophytes0.025

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (CLSI M38-A2) [7]

  • Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically be 0.06 to 32 μg/ml.

  • Inoculum Preparation:

    • Culture the fungal isolate on potato dextrose agar (PDA) at 30°C until sufficient conidiation is observed.

    • Harvest conidia by swabbing the colony surface with a sterile swab into sterile saline.

    • Adjust the conidial suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/ml using a hemacytometer.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plates at 35°C for 4 days.

  • Endpoint Determination: The MIC is defined as the lowest concentration of this compound that inhibits 80% of fungal growth compared to the growth control.

Visualizations

ME1111_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Production This compound This compound This compound->Inhibition Inhibition->ComplexII Inhibition

Caption: Mechanism of action of this compound in the fungal electron transport chain.

Experimental_Workflow_MIC start Start prep_drug Prepare this compound Stock and Serial Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum (1-3 x 10^3 CFU/ml) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 4 Days inoculate->incubate read_results Read MIC Endpoint (80% Inhibition) incubate->read_results end End read_results->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic start Unexpected Experimental Results check_protocol Review Protocol vs. CLSI M38-A2 start->check_protocol check_reagents Verify Reagent & Drug Concentrations check_protocol->check_reagents check_inoculum Confirm Inoculum Density check_reagents->check_inoculum check_equipment Check Incubator Temp. & Pipette Calibration check_inoculum->check_equipment check_strain Confirm Strain ID & Susceptibility check_equipment->check_strain resolve Issue Resolved check_strain->resolve

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

ME1111 Antifungal Activity & Keratin Interaction: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of keratin on the antifungal activity of ME1111.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel topical antifungal agent that selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of dermatophytes.[1][2] This inhibition disrupts ATP production, leading to fungal cell death.

Q2: How does the presence of keratin affect the antifungal activity of this compound?

The antifungal activity of this compound is minimally affected by the presence of keratin.[1][3] Studies have shown that the Minimum Inhibitory Concentration (MIC) of this compound against key dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes shows little to no increase in a keratin-rich environment.[1] This is a significant advantage, as the efficacy of many other antifungal agents is considerably reduced due to their binding to keratin in the nail plate.[1]

Q3: Why is low keratin affinity important for a topical onychomycosis treatment?

For a topical agent to be effective against onychomycosis (fungal nail infection), it must penetrate the dense keratin structure of the nail to reach the site of infection in the nail bed. High affinity for keratin can lead to the drug becoming sequestered within the nail plate, reducing the amount of active drug available to exert its antifungal effect.[4] Agents with low keratin affinity, like this compound, are more likely to reach the nail bed at therapeutic concentrations.

Q4: How does this compound's performance in the presence of keratin compare to other antifungals?

This compound maintains its potent antifungal activity in the presence of keratin, a characteristic not shared by many other antifungal drugs. For instance, in the presence of 5% keratin, the geometric mean MICs of ciclopirox, amorolfine, terbinafine, and itraconazole against T. rubrum and T. mentagrophytes increase significantly, in some cases by over 500-fold, while the MIC of this compound remains largely unchanged or only slightly increased.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent MIC values in keratin-containing medium. Non-uniform keratin suspension: Keratin powder may not be evenly distributed in the assay medium.Ensure vigorous and consistent vortexing of the keratin-containing medium before and during its addition to the assay plates.
Variable keratin source: Different batches or sources of keratin may have varying properties.Use a consistent and well-characterized source of keratin powder for all experiments. Document the source and lot number in your records.
Low antifungal activity observed in an in vitro nail penetration model. Inadequate drug formulation: The vehicle used to dissolve this compound may not be optimal for nail penetration.While this compound has excellent inherent nail permeability, ensure the chosen vehicle in your experimental setup is appropriate and does not hinder penetration.
Model limitations: The specific in vitro model may not fully replicate the complexity of the human nail.Consider using established models like the TurChub assay, which has been used to demonstrate this compound's nail penetration.[1][3]
Difficulty in determining the free drug concentration in the presence of keratin. Inefficient separation of keratin-bound and free drug: Centrifugation alone may not be sufficient to pellet all keratin particles.After incubation, use a combination of centrifugation and filtration (using a low-protein-binding filter) to effectively separate the supernatant containing the free drug.

Data Summary

Table 1: In Vitro Antifungal Activity of this compound and Comparator Drugs Against Trichophyton rubrum in the Presence and Absence of 5% Keratin
Antifungal AgentGeometric Mean MIC (mg/L) without KeratinGeometric Mean MIC (mg/L) with 5% KeratinFold Increase
This compound 0.290.291.0
Ciclopirox0.1156.6512
Amorolfine0.030.248.0
Terbinafine0.010.033.3
Itraconazole0.042.8371

Data sourced from: Characterization of Antifungal Activity and Nail Penetration of this compound, a New Antifungal Agent for Topical Treatment of Onychomycosis.[1]

Table 2: In Vitro Antifungal Activity of this compound and Comparator Drugs Against Trichophyton mentagrophytes in the Presence and Absence of 5% Keratin
Antifungal AgentGeometric Mean MIC (mg/L) without KeratinGeometric Mean MIC (mg/L) with 5% KeratinFold Increase
This compound 0.150.221.5
Ciclopirox0.04Not Reported>512
Amorolfine0.030.4716
Terbinafine0.010.054.5
Itraconazole0.049.05228

Data sourced from: Characterization of Antifungal Activity and Nail Penetration of this compound, a New Antifungal Agent for Topical Treatment of Onychomycosis.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Keratin-Containing Medium

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method with modifications for the inclusion of keratin.

Materials:

  • This compound and other antifungal agents

  • RPMI 1640 medium buffered with MOPS

  • Sterile wool keratin powder

  • Dermatophyte isolates (T. rubrum, T. mentagrophytes)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in dimethyl sulfoxide (DMSO).

  • Preparation of Keratin-Containing Medium: Prepare a 10% (w/v) keratin suspension in RPMI 1640 medium. This will be diluted to a final concentration of 5% in the assay.

  • Preparation of Fungal Inoculum: Culture the dermatophyte isolates on an appropriate agar medium. Harvest the conidia and prepare a suspension in sterile saline. Adjust the inoculum concentration to 1-5 x 10³ CFU/mL in RPMI 1640 medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in the 96-well plates.

  • Addition of Keratin and Inoculum: Add the 10% keratin suspension to each well to achieve a final concentration of 5%. Then, add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 4-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes an 80% or greater inhibition of visible growth compared to the growth control (drug-free well).

Protocol 2: In Vitro Keratin Binding Assay

This protocol provides a general framework for assessing the binding of this compound to keratin.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human hair or nail keratin powder

  • Centrifuge

  • Low-protein-binding centrifuge tubes and filters

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent and then dilute to the desired final concentration in PBS.

  • Incubation with Keratin: Add a known amount of keratin powder (e.g., to a final concentration of 5% w/v) to the this compound solution in a low-protein-binding tube.

  • Equilibration: Incubate the suspension at 37°C with constant agitation for a defined period (e.g., 1-4 hours) to allow for binding to reach equilibrium.

  • Separation of Free Drug: Centrifuge the suspension at high speed to pellet the keratin. Carefully collect the supernatant, which contains the unbound (free) drug. For more complete removal of keratin particles, the supernatant can be passed through a low-protein-binding filter.

  • Quantification of Free Drug: Analyze the concentration of this compound in the supernatant using a validated analytical method.

  • Calculation of Percent Bound: Calculate the percentage of this compound bound to keratin using the following formula: % Bound = [ (Initial Concentration - Free Concentration) / Initial Concentration ] x 100

Visualizations

ME1111_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain cluster_tca TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Reduction ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase O₂ → H₂O (Proton Gradient) Succinate Succinate Succinate->ComplexII Oxidation Succinate->Fumarate ATP ATP ATP_Synthase->ATP ADP ADP + Pi This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound via inhibition of succinate dehydrogenase (Complex II).

Keratin_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Prepare this compound solution in PBS C Combine this compound solution and keratin powder A->C B Weigh keratin powder B->C D Incubate with agitation (e.g., 1-4h at 37°C) C->D E Centrifuge to pellet keratin D->E F Collect supernatant (containing free drug) E->F G Quantify this compound in supernatant (LC-MS/MS) F->G H Calculate % bound to keratin G->H

Caption: Experimental workflow for an in vitro keratin binding assay.

Logical_Relationship cluster_properties Drug Properties cluster_outcomes Therapeutic Outcomes A Low Keratin Affinity (e.g., this compound) C High Nail Penetration A->C D Maintained Antifungal Activity in Nail Environment A->D B High Keratin Affinity (e.g., some other antifungals) E Low Nail Penetration B->E F Reduced Antifungal Activity in Nail Environment B->F G Improved Clinical Efficacy in Onychomycosis C->G D->G H Reduced Clinical Efficacy in Onychomycosis E->H F->H

Caption: Impact of keratin affinity on the therapeutic efficacy of topical antifungals.

References

ME1111 Technical Support Center: Mitigating Cytotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when working with ME1111 in experimental models.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and resolving unexpected cytotoxicity during your experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity in a specific cell line.

  • Possible Cause: The cell line may have a higher dependence on mitochondrial respiration or unique sensitivities.

  • Troubleshooting Steps:

    • Confirm this compound Concentration: Double-check all calculations and dilutions to ensure the final concentration of this compound is accurate.

    • Solvent Control: Run a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound to rule out solvent toxicity. The final concentration of DMSO should typically be below 0.5%.

    • Dose-Response Curve: Perform a new dose-response experiment with a wider range of this compound concentrations to accurately determine the half-maximal inhibitory concentration (IC50) for that specific cell line.

    • Cell Line Authentication: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling to ensure there has been no cross-contamination.

    • Mycoplasma Testing: Check your cell cultures for mycoplasma contamination, which can alter cellular responses to compounds.

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Possible Cause: Variability in experimental conditions or reagent quality.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence cytotoxicity outcomes.

    • Reagent Quality: Use fresh, high-quality cell culture media, serum, and other reagents. Test new lots of reagents on a small scale before use in critical experiments.

    • Incubation Time: Strictly adhere to the same incubation times for all experiments.

    • Assay Protocol: Review your cytotoxicity assay protocol for any potential inconsistencies in execution. Ensure thorough mixing and accurate pipetting.

Issue 3: High background signal in cytotoxicity assay.

  • Possible Cause: Issues with the assay itself or the cell culture medium.

  • Troubleshooting Steps:

    • Medium-Only Control: Include wells with only cell culture medium and the assay reagent to determine the background absorbance or fluorescence.

    • Phenol Red: If using a colorimetric assay, be aware that phenol red in the culture medium can interfere with absorbance readings. Consider using a medium without phenol red for the assay.

    • Cell Debris: Excessive cell debris can interfere with some assays. Ensure gentle handling of cells during seeding and treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a selective inhibitor of succinate dehydrogenase (SQR), also known as mitochondrial complex II, in the electron transport chain of dermatophytes.[1][2][3] This inhibition disrupts ATP production, leading to fungal cell death.[1] this compound exhibits high selectivity for the fungal SQR over the human ortholog, which is the basis for its favorable safety profile and low anticipated cytotoxicity in mammalian cells.[2]

Q2: Is cytotoxicity an expected outcome when using this compound in mammalian cell lines?

A2: While this compound is designed to be selective for fungal SQR, some off-target effects on mammalian cells, particularly at higher concentrations, can be expected. It demonstrates moderate inhibition of the same reaction in human cell lines.[2] Therefore, determining the IC50 in your specific cell line of interest is crucial to differentiate between expected, dose-dependent cytotoxicity and unexpected adverse effects.

Q3: What are the potential off-target effects of inhibiting mitochondrial complex II in mammalian cells?

A3: Inhibition of mitochondrial complex II can lead to an accumulation of succinate, which can have several downstream effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and alterations in cellular metabolism and signaling pathways.[4] This can potentially lead to increased production of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[5]

Q4: How can I mitigate potential off-target cytotoxicity related to mitochondrial dysfunction?

A4: If you suspect that the observed cytotoxicity is due to off-target mitochondrial effects, you can try the following:

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), may help to mitigate cytotoxicity caused by increased reactive oxygen species (ROS) production.

  • Alternative Energy Substrates: Supplementing the culture medium with alternative energy substrates that bypass complex II, such as pyruvate, may help to rescue cells from energy depletion.

  • Lower Oxygen Conditions: Culturing cells under lower oxygen conditions (hypoxia) may reduce the production of ROS.

Q5: What are some reliable methods for assessing this compound-induced cytotoxicity?

A5: Standard in vitro cytotoxicity assays are suitable for assessing the effects of this compound. These include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[3]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cytotoxicity.

  • Live/Dead Staining: Using fluorescent dyes such as calcein-AM and propidium iodide allows for the direct visualization and quantification of live and dead cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Organism/Cell LineTargetIC50 (µg/mL)
Trichophyton rubrumSuccinate-DCIP reductase0.029[6]
Trichophyton mentagrophytesSuccinate-DCIP reductase0.025[6]
Human K562 cellsSuccinate-DCIP reductase1.4[6]
Human HepG2 cellsSuccinate-DCIP reductase0.94[6]

Table 2: Antifungal Activity of this compound

OrganismMIC90 (µg/mL)MFC90 (µg/mL)
Dermatophyte strains0.25[4]-
Trichophyton rubrum-8[4]
Trichophyton mentagrophytes-8[4]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[3]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Mandatory Visualizations

ME1111_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_cell Fungal Cell ETC Complex I Complex II (SQR) Complex III Complex IV Fumarate Fumarate ETC:f1->Fumarate Oxidation ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient This compound This compound This compound->ETC:f1 Inhibition Cell_Death Cell Death Succinate Succinate Succinate->ETC:f1 ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of this compound in fungal cells.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify this compound Concentration and Dilutions Start->Check_Concentration Solvent_Control Run Vehicle-Only Control Check_Concentration->Solvent_Control Dose_Response Perform New Dose-Response Curve Solvent_Control->Dose_Response Cell_Line_Issues Investigate Cell Line Health Dose_Response->Cell_Line_Issues Mycoplasma_Test Test for Mycoplasma Cell_Line_Issues->Mycoplasma_Test Yes Assay_Optimization Optimize Cytotoxicity Assay Cell_Line_Issues->Assay_Optimization No STR_Profiling Authenticate Cell Line (STR) Mycoplasma_Test->STR_Profiling STR_Profiling->Assay_Optimization Check_Background Evaluate Background Signal Assay_Optimization->Check_Background Yes Resolved Issue Resolved Assay_Optimization->Resolved No Standardize_Protocol Standardize Experimental Protocol Check_Background->Standardize_Protocol Standardize_Protocol->Resolved

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Signaling_Pathway This compound This compound Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) This compound->Complex_II Inhibition Succinate_Accumulation Succinate Accumulation Complex_II->Succinate_Accumulation Leads to ROS_Production Increased ROS Production Complex_II->ROS_Production Dysfunction leads to HIF1a_Stabilization HIF-1α Stabilization Succinate_Accumulation->HIF1a_Stabilization Cellular_Stress Cellular Stress & Apoptosis HIF1a_Stabilization->Cellular_Stress ROS_Production->Cellular_Stress

Caption: Potential off-target signaling pathways affected by this compound.

References

Validation & Comparative

A Head-to-Head Comparison: ME1111 Versus Ciclopirox in Onychomycosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent ME1111 and the established drug ciclopirox for the treatment of onychomycosis. This analysis is based on available experimental data from in vitro and in vivo models, offering insights into their respective mechanisms of action, efficacy, and nail penetration properties.

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the difficulty of delivering antifungal agents to the site of infection. This guide delves into the performance of this compound, a selective inhibitor of succinate dehydrogenase, and ciclopirox, a broad-spectrum antifungal with a unique chelation-based mechanism.

Mechanisms of Action: Two Distinct Approaches to Fungal Inhibition

This compound and ciclopirox employ fundamentally different strategies to combat the dermatophytes responsible for onychomycosis.

This compound specifically targets the fungal respiratory chain. It is a novel inhibitor of succinate dehydrogenase (complex II), a key enzyme in the mitochondrial electron transport chain of Trichophyton species.[1] By inhibiting this enzyme, this compound effectively blocks ATP production, leading to fungal cell death.[1] Notably, this compound demonstrates a selective profile, showing strong inhibition of the fungal enzyme with only moderate inhibition of the corresponding human enzymes.[2][3][4]

Ciclopirox has a multifaceted mechanism of action, primarily centered on its ability to chelate polyvalent metal cations, such as Fe³⁺.[5][6][7] This chelation inhibits essential metal-dependent enzymes, thereby disrupting crucial cellular processes, including mitochondrial electron transport.[5][7][8] At higher concentrations, ciclopirox may also alter the permeability of the fungal cell membrane.[6]

In Vitro Efficacy: A Close Contest in Susceptibility Testing

In vitro studies are crucial for determining the intrinsic antifungal activity of a compound. Both this compound and ciclopirox have demonstrated potent activity against the primary causative agents of onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes.

Data from antifungal susceptibility testing reveals that this compound and ciclopirox have comparable Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against a range of dermatophyte clinical isolates. One study reported that the MIC₉₀ of this compound against dermatophyte strains was 0.25 μg/ml, which was equivalent to that of amorolfine and ciclopirox (0.25 and 0.5 μg/ml, respectively).[9][10] Furthermore, the MFC₉₀s of this compound against T. rubrum and T. mentagrophytes were found to be 8 μg/ml, comparable to those of ciclopirox.[1][9]

An important finding is that the antifungal activity of this compound is minimally affected by the presence of keratin, a key structural component of the nail plate.[9] This suggests that this compound may retain its efficacy within the nail environment.

Table 1: In Vitro Antifungal Activity of this compound and Ciclopirox Against Dermatophytes
Fungal SpeciesAntifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MFC₉₀ (μg/mL)
Trichophyton rubrumThis compound0.12 - 0.50.250.258
CiclopiroxNot explicitly stated0.250.5Comparable to this compound
Trichophyton mentagrophytesThis compound0.12 - 0.50.250.258
CiclopiroxNot explicitly statedNot explicitly statedNot explicitly statedComparable to this compound

Source: Data compiled from multiple in vitro studies.[9][10]

In Vivo Efficacy: this compound Demonstrates Superior Clinical Performance in a Dermatophytosis Model

While in vitro data provides a baseline for antifungal activity, in vivo models are essential for evaluating a drug's performance in a living organism. A head-to-head study in a guinea pig model of dermatophytosis caused by Trichophyton mentagrophytes revealed a significant advantage for this compound in terms of clinical efficacy.

In this model, topical application of this compound solution resulted in a clinical efficacy of 46.9%, which was significantly superior to the 25.0% efficacy observed with 8% ciclopirox lacquer.[11] Both treatments demonstrated significant mycological efficacy compared to the untreated control group.[11]

Table 2: In Vivo Efficacy of this compound vs. Ciclopirox in a Guinea Pig Model of Dermatophytosis
Treatment GroupClinical Efficacy (%)Mycological Efficacy (%)
This compound Solution46.9Not explicitly quantified but significant
8% Ciclopirox Lacquer25.0Not explicitly quantified but significant
Placebo10.4Not explicitly quantified
Untreated Control--

Source: Evaluation of the Efficacy of this compound in the Topical Treatment of Dermatophytosis in a Guinea Pig Model.[11]

Nail Penetration: A Critical Factor for Topical Onychomycosis Treatment

The ability of a topical antifungal to penetrate the dense keratin structure of the nail plate is a critical determinant of its clinical success. Studies suggest that this compound has excellent human nail permeability. One study highlighted that a 10% this compound solution showed greater efficacy against T. rubrum after penetrating human nail plates compared to 8% ciclopirox nail lacquer under the same conditions.[12] This superior penetration is attributed to this compound's properties, such as its low keratin binding.[11]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound and ciclopirox against dermatophytes was determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

  • Fungal Isolates: Clinical isolates of Trichophyton rubrum and Trichophyton mentagrophytes were used.

  • Inoculum Preparation: Fungal colonies were grown on potato dextrose agar. A suspension of conidia was prepared in sterile saline and adjusted to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI 1640 medium.

  • Drug Dilutions: Serial twofold dilutions of this compound and ciclopirox were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C for 4 to 7 days.

  • Endpoint Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥80%) compared to the drug-free control. The MFC was determined by subculturing aliquots from wells showing no visible growth onto drug-free agar plates and was defined as the lowest drug concentration that resulted in a ≥99.9% reduction in CFU/mL.

In Vivo Guinea Pig Model of Dermatophytosis
  • Animal Model: Male Hartley guinea pigs were used.

  • Infection: An area on the back of each guinea pig was shaved and abraded. A suspension of Trichophyton mentagrophytes arthroconidia was applied to the abraded area.

  • Treatment: Three days post-infection, the animals were randomly assigned to treatment groups: this compound solution, 8% ciclopirox lacquer, placebo, or untreated control. The treatments were applied topically to the infected area once daily for seven consecutive days.

  • Evaluation:

    • Clinical Efficacy: The severity of clinical signs (e.g., erythema, scaling, crusting) was scored at the end of the treatment period. The percentage of clinical improvement was calculated relative to the baseline scores.

    • Mycological Efficacy: Hairs were plucked from the infected area and cultured on fungal growth medium. The number of colony-forming units (CFUs) was counted to determine the fungal load.

Visualizing the Mechanisms: Signaling and Experimental Pathways

To better understand the distinct actions of this compound and ciclopirox, the following diagrams illustrate their proposed mechanisms and a typical experimental workflow for their evaluation.

ME1111_Mechanism cluster_Mitochondrion Mitochondrion This compound This compound ComplexII Succinate Dehydrogenase (Complex II) This compound->ComplexII Inhibits Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Fumarate Fumarate ComplexII->Fumarate ATP_Synthase ATP Synthase ATP ATP ComplexII->ATP Blocks ATP Production Succinate Succinate Succinate->ComplexII ATP_Synthase->ATP Fungal_Cell_Death Fungal Cell Death ATP_Synthase->Fungal_Cell_Death Leads to

Caption: this compound's mechanism of action targeting fungal succinate dehydrogenase.

Ciclopirox_Mechanism Ciclopirox Ciclopirox Chelation Chelation Ciclopirox->Chelation Membrane_Permeability Altered Cell Membrane Permeability Ciclopirox->Membrane_Permeability Directly Affects (at high conc.) Metal_Ions Polyvalent Metal Ions (e.g., Fe³⁺) Metal_Ions->Chelation Inactivated_Enzymes Inactivated Metal-Dependent Enzymes Chelation->Inactivated_Enzymes Mitochondrial_ETC Mitochondrial Electron Transport Chain Disruption Inactivated_Enzymes->Mitochondrial_ETC Fungal_Cell_Disruption Fungal Cell Disruption & Death Mitochondrial_ETC->Fungal_Cell_Disruption Membrane_Permeability->Fungal_Cell_Disruption Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_NailPenetration Nail Penetration Fungal_Isolates Dermatophyte Clinical Isolates MIC_MFC_Testing Broth Microdilution (MIC & MFC Determination) Fungal_Isolates->MIC_MFC_Testing Guinea_Pig_Model Guinea Pig Dermatophytosis Model Data_Analysis Comparative Data Analysis MIC_MFC_Testing->Data_Analysis Infection Infection with T. mentagrophytes Guinea_Pig_Model->Infection Human_Nail_Assay Ex Vivo Human Nail Penetration Assay Treatment Topical Treatment (this compound vs. Ciclopirox) Infection->Treatment Evaluation Clinical & Mycological Efficacy Assessment Treatment->Evaluation Evaluation->Data_Analysis Antifungal_Application Application of This compound & Ciclopirox Human_Nail_Assay->Antifungal_Application Measurement Measurement of Drug Concentration in Nail Layers Antifungal_Application->Measurement Measurement->Data_Analysis

References

A Head-to-Head Comparison of ME1111 and Terbinafine in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent ME1111 and the established drug terbinafine. This analysis is supported by experimental data to delineate their respective efficacies and mechanisms of action against dermatophytes, the primary causative agents of onychomycosis.

This guide synthesizes available in vitro data, details the experimental methodologies for key cited experiments, and visually represents the drug signaling pathways and experimental workflows.

At a Glance: this compound vs. Terbinafine

FeatureThis compoundTerbinafine
Drug Class Pyrazole derivativeAllylamine
Mechanism of Action Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, blocking ATP production.[1]Inhibition of squalene epoxidase, leading to a deficiency of ergosterol and an accumulation of toxic squalene in the fungal cell membrane.
Primary Indication Topical treatment of onychomycosis.Oral and topical treatment of dermatophyte infections, including onychomycosis.
Development Status Has completed Phase II clinical trials in Japan.Well-established, widely available antifungal medication.

In Vitro Efficacy: A Comparative Analysis

This compound has demonstrated potent in vitro activity against a range of dermatophytes, including strains with elevated resistance to existing antifungals. The following tables summarize the available quantitative data from studies conducted in accordance with the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

OrganismThis compound MIC (µg/mL)Terbinafine MIC (µg/mL)
Trichophyton rubrum (All Strains, n=199)MIC₅₀: 0.125MIC₉₀: 0.25MIC₅₀: 0.002MIC₉₀: 0.008
Trichophyton mentagrophytes (All Strains, n=144)MIC₅₀: 0.25MIC₉₀: 0.25MIC₅₀: 0.002MIC₉₀: 0.008
T. rubrum with elevated terbinafine MICs (n=7)MIC Range: <0.06 - 0.125MIC Range: 0.06 - >0.5
T. mentagrophytes with elevated itraconazole MICs (n=9)MIC Range: 0.125 - 0.25MIC Range: <0.001 - 0.004

Data for terbinafine against all strains are derived from a separate study and are presented for comparative context.

Table 2: Minimum Fungicidal Concentration (MFC) Data

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

OrganismThis compound MFC (µg/mL)
Trichophyton rubrum (n=150)MFC₅₀: 4MFC₉₀: 8
Trichophyton mentagrophytes (n=100)MFC₅₀: 4MFC₉₀: 8

Direct comparative MFC data for terbinafine from the same study is not available.

Mechanism of Action: Distinct Pathways to Fungal Cell Death

This compound and terbinafine target different essential processes in fungal cells, leading to their antifungal effects.

This compound Signaling Pathway

This compound selectively inhibits succinate dehydrogenase (Complex II) within the mitochondrial electron transport chain of dermatophytes.[1] This disruption halts the production of ATP, the cell's primary energy currency, ultimately leading to cell death.

This compound Mechanism of Action
Terbinafine Signaling Pathway

Terbinafine acts on the ergosterol biosynthesis pathway. It specifically inhibits the enzyme squalene epoxidase, which is crucial for the conversion of squalene to lanosterol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol, compromising the fungal cell membrane's integrity, and a toxic accumulation of squalene, which is fungicidal.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Fungal_Culture 1. Fungal Isolate Culture (e.g., on Potato Dextrose Agar) Inoculum_Prep 2. Inoculum Preparation (Spectrophotometric Adjustment) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Plates Inoculum_Prep->Inoculation Antifungal_Dilution 3. Antifungal Serial Dilution (in 96-well plates with RPMI 1640) Antifungal_Dilution->Inoculation Incubation 5. Incubation (35°C for 96 hours) Inoculation->Incubation MIC_Reading 6. MIC Determination (80% growth inhibition) Incubation->MIC_Reading Subculturing 7. Subculturing for MFC MIC_Reading->Subculturing MFC_Reading 8. MFC Determination Subculturing->MFC_Reading

References

A Head-to-Head Comparison: ME1111 and Itraconazole Against Trichophyton Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanisms and efficacy of a novel topical antifungal, ME1111, versus the established oral agent, itraconazole, in combating dermatophytic infections caused by Trichophyton species.

In the landscape of antifungal therapeutics, the emergence of novel agents warrants a thorough comparison with existing standards of care. This guide provides a detailed, data-driven analysis of this compound, a promising topical antifungal, against itraconazole, a widely used oral azole, for the treatment of infections caused by Trichophyton species, the primary causative agents of onychomycosis and other dermatophytoses.

Executive Summary

This compound, a novel pyrazole derivative, distinguishes itself with a unique mechanism of action, targeting the fungal mitochondrial electron transport chain. This is in contrast to itraconazole, which inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. This fundamental difference in their modes of action may have significant implications for efficacy, selectivity, and the potential for resistance development. This guide presents available preclinical data, comparing their in vitro and in vivo performance against relevant Trichophyton species.

Mechanism of Action: A Tale of Two Pathways

The antifungal activity of this compound and itraconazole stems from their interference with vital fungal cellular processes, albeit through distinct molecular targets.

This compound: Disrupting Fungal Respiration

This compound acts as a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of Trichophyton species.[1][2] By blocking SDH, this compound effectively halts cellular respiration, leading to a depletion of ATP and subsequent fungal cell death.[1] This targeted disruption of energy metabolism provides a fungicidal effect.[3]

Itraconazole: Inhibiting Cell Membrane Synthesis

Itraconazole, a triazole antifungal, targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this pathway leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the cell membrane, ultimately inhibiting fungal growth.[2]

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of antifungal agents is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values are critical metrics for this assessment.

Table 1: In Vitro Activity of this compound and Itraconazole against Trichophyton Species

CompoundOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)IC50 (µg/mL)Reference(s)
This compound Trichophyton rubrum0.12 - 0.50.50.50.029[4]
Trichophyton mentagrophytes0.12 - 0.50.50.50.025[4]
Dermatophyte Strains0.25[3][5]
Itraconazole Trichophyton rubrum[6][7]
Trichophyton mentagrophytes[6][7]
Trichophyton indotineae0.032 - 20.50.5[8]

Note: Direct comparative studies providing head-to-head MIC values for this compound and itraconazole against the same panels of isolates are limited in the public domain. The data presented is compiled from multiple sources.

In Vivo Efficacy: Preclinical Models

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for both this compound and itraconazole against Trichophyton species are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[5][10][11]

Experimental Workflow for MIC Determination:

G cluster_prep Preparation cluster_assay Assay Strain Trichophyton Strain Culture Culture on Agar Strain->Culture Inoculum Prepare Inoculum Suspension Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of Antifungal SerialDilution->Inoculation Incubation Incubate at 35°C for 96h Inoculation->Incubation Reading Read MIC (80% inhibition) Incubation->Reading

Workflow for MIC determination using CLSI M38-A2.

Protocol Steps:

  • Antifungal Agent Preparation: Stock solutions of this compound and itraconazole are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Trichophyton species are grown on potato dextrose agar. Fungal colonies are covered with sterile saline, and the resulting suspension of conidia and hyphal fragments is adjusted to a specific concentration (typically 1-3 x 10³ CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 96 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes at least 80% inhibition of growth compared to the growth control.

Succinate Dehydrogenase (SDH) Activity Assay

The inhibitory effect of this compound on the SDH activity of Trichophyton species can be measured using a colorimetric assay.

Experimental Workflow for SDH Activity Assay:

G cluster_prep Preparation cluster_assay Assay Mitochondria Isolate Mitochondria from Trichophyton ProteinQuant Quantify Protein Concentration Mitochondria->ProteinQuant Incubate Incubate Mitochondria with this compound ProteinQuant->Incubate AddSubstrate Add Succinate & DCPIP Incubate->AddSubstrate Measure Measure Absorbance at 600 nm AddSubstrate->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for determining SDH inhibitory activity.

Protocol Steps:

  • Mitochondrial Fraction Preparation: Trichophyton mycelia are harvested, and the mitochondrial fraction is isolated by differential centrifugation.

  • Protein Quantification: The protein concentration of the mitochondrial fraction is determined using a standard method, such as the Bradford assay.

  • Enzyme Reaction: The mitochondrial fraction is incubated with various concentrations of this compound. The reaction is initiated by adding succinate as the substrate and 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

  • Measurement: The reduction of DCPIP is measured spectrophotometrically by the decrease in absorbance at 600 nm.

  • IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of the SDH activity, is calculated from the dose-response curve.

Signaling Pathway Diagrams

This compound Mechanism of Action:

G This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Mitochondrial Electron Transport Chain ATP ATP Production ETC->ATP Drives CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

This compound inhibits SDH, disrupting the ETC and ATP production.

Itraconazole Mechanism of Action:

G Itraconazole Itraconazole LanosterolDemethylase Lanosterol 14α-demethylase Itraconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential for GrowthInhibition Fungal Growth Inhibition CellMembrane->GrowthInhibition Disruption leads to

Itraconazole inhibits ergosterol synthesis, compromising cell membrane integrity.

Conclusion

This compound and itraconazole represent two distinct and effective strategies for combating Trichophyton infections. This compound's novel mechanism of action, targeting fungal respiration, and its development as a topical agent, offer a promising alternative to systemic therapies, potentially reducing the risk of drug-drug interactions and systemic side effects. Itraconazole remains a potent oral antifungal, but the emergence of resistance in some fungal species highlights the need for new therapeutic options. The data presented here underscore the potential of this compound as a valuable addition to the antifungal armamentarium. Further direct comparative studies are warranted to fully elucidate the relative clinical efficacy and safety of these two agents in the treatment of onychomycosis and other dermatophytoses.

References

ME1111 Nail Penetration: A Comparative Analysis for Onychomycosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ME1111, a novel topical antifungal agent, is emerging as a promising candidate for the treatment of onychomycosis, a fungal infection of the nail. Its efficacy is intrinsically linked to its ability to penetrate the dense keratin structure of the nail plate to reach the site of infection. This guide provides a comparative analysis of this compound's nail penetration capabilities against other established topical antifungal agents, supported by experimental data.

Superior Nail Penetration of this compound

This compound is a small-molecule inhibitor of succinate dehydrogenase in dermatophytes, the primary causative agents of onychomycosis.[1][2][3] Its low molecular weight is a key attribute that enhances its ability to permeate the nail plate.[3][4] In vitro studies have demonstrated that this compound exhibits excellent human nail permeability.[5][6]

A key in vitro study directly compared the nail penetration of this compound with other topical antifungals after 14 days of application. The results, summarized in the table below, highlight the superior concentration of this compound in the deep nail layers (ventral/intermediate) and in a cotton pad placed beneath the nail, simulating the nail bed.

Quantitative Comparison of Nail Penetration

The following table summarizes the quantitative data from in vitro studies, comparing the nail penetration of this compound with other commonly used topical antifungal agents for onychomycosis.

DrugFormulationConcentration in Deep Nail Layer (µg/g) after 14 days[3]Concentration in Cotton Pad (µ g/pad ) after 14 days[3]Cumulative PermeationAntidermatophytic Efficacy Coefficient (in deep nail layer)[3]
This compound Solution2,903 ± 9331,114 ± 404Not Reported6,091 ± 1,952
Efinaconazole 10% Solution1,201 ± 98055.4 ± 48.76.53 ± 8.15 µg/cm² after 14 days[7]1,109 ± 910
Tavaborole 5% Solution5,252 ± 6751,823 ± 2322,661 ± 1,319 µg/cm² after 21 days (unpolished nails)[5]218 ± 27
Ciclopirox 8% Lacquer31.6 ± 14.81.1 ± 0.5Not detected in receptor phase after 14 days[7]96.2 ± 45.1
Amorolfine 5% Lacquer0.5 ± 0.40.1 ± 0.1Not detected in receptor phase after 14 days[7]0.521 ± 0.443

Mechanism of Action: Targeting Fungal Respiration

This compound's antifungal activity stems from its targeted inhibition of succinate dehydrogenase (complex II), a crucial enzyme in the mitochondrial electron transport chain of dermatophytes.[1][2][8][9] This disruption of the fungal respiratory process leads to a potent antifungal effect.

cluster_fungal_cell Dermatophyte Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) ETC->SDH includes ATP ATP Production SDH->ATP is essential for SDH->ATP This compound This compound This compound->SDH Inhibits

Figure 1. Mechanism of action of this compound in the fungal cell.

Experimental Protocols

The following section details the typical methodology used for in vitro nail penetration studies, primarily employing Franz diffusion cells.

In Vitro Nail Penetration Study using Franz Diffusion Cells

This experimental setup is a standard and widely accepted method for assessing the transungual delivery of topical formulations.

1. Nail Preparation:

  • Human cadaver nails are cleaned of any adhering tissue.

  • Nails are cut into appropriately sized sections to fit the Franz diffusion cells.

  • The thickness of each nail sample is measured.

  • Nails are often hydrated for a set period (e.g., 24 hours) at high humidity before the experiment to mimic in vivo conditions.[10]

2. Franz Diffusion Cell Assembly:

  • The prepared nail is mounted between the donor and receptor chambers of the Franz cell, with the dorsal side facing the donor chamber.[10][11]

  • The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the nail.[10]

  • The Franz cells are placed in a temperature-controlled water bath to maintain a physiological temperature (typically 32°C).[10]

3. Dosing and Sampling:

  • A precise amount of the test formulation (e.g., this compound solution or comparator lacquer) is applied to the dorsal surface of the nail in the donor chamber.[10]

  • At predetermined time intervals, aliquots of the receptor solution are collected for analysis.

  • The collected volume is replaced with fresh receptor solution to maintain sink conditions.

4. Sample Analysis:

  • The concentration of the drug in the collected receptor solution is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[12]

  • At the end of the study, the nail itself can be removed, sectioned (e.g., dorsal, intermediate, and ventral layers), and analyzed to determine the amount of drug retained within the nail.

cluster_workflow In Vitro Nail Penetration Workflow A Nail Preparation (Cleaning, Cutting, Hydration) B Franz Cell Assembly (Nail Mounting) A->B C Dosing (Topical Application) B->C D Incubation (Controlled Temperature) C->D E Receptor Solution Sampling (Timed Intervals) D->E F Sample Analysis (e.g., LC-MS/MS) E->F G Data Analysis (Permeation Calculation) F->G

Figure 2. Experimental workflow for an in vitro nail penetration study.

Conclusion

The available in vitro data strongly suggest that this compound possesses superior nail penetration capabilities compared to several other topical antifungal agents. Its ability to achieve high concentrations in the deep nail layers, where the fungal infection resides, is a critical factor for its potential clinical efficacy in treating onychomycosis. The low molecular weight and mechanism of action of this compound further support its development as a next-generation topical therapy for this challenging condition. Further clinical investigations are warranted to confirm these promising in vitro findings.

References

ME1111: A Novel Antifungal Agent Demonstrates Potent Efficacy Against Drug-Resistant Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro and in vivo studies positions ME1111, a novel succinate dehydrogenase inhibitor, as a promising therapeutic candidate for the treatment of drug-resistant dermatophyte infections. Comparative data reveals significant efficacy against strains resistant to conventional therapies, offering a new avenue for researchers and drug development professionals in the fight against increasingly prevalent antifungal resistance.

This compound has shown potent in vitro activity against a wide range of dermatophytes, including clinically relevant species such as Trichophyton rubrum and Trichophyton mentagrophytes. Notably, its efficacy extends to strains exhibiting elevated resistance to established antifungal agents like terbinafine and itraconazole. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to inform further research and development in the field of dermatology.

Comparative In Vitro Efficacy

This compound distinguishes itself through its unique mechanism of action, selectively inhibiting the succinate dehydrogenase (complex II) in the fungal mitochondrial respiratory chain.[1][2][3][4] This mode of action is distinct from that of azoles and allylamines, which target ergosterol biosynthesis, or other agents that inhibit protein synthesis. This difference may contribute to its effectiveness against strains that have developed resistance to these conventional drugs.

In vitro susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), has been pivotal in quantifying the antifungal potency of this compound. The standardized broth microdilution method provides a reliable framework for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against dermatophytes.

The following tables summarize the in vitro efficacy of this compound in comparison to other topical and oral antifungal agents against various dermatophyte species, including drug-resistant strains.

Table 1: In Vitro Efficacy (MIC in µg/mL) of this compound and Comparators Against Susceptible Dermatophyte Isolates

Antifungal AgentMechanism of ActionTrichophyton rubrumTrichophyton mentagrophytes
This compound Succinate Dehydrogenase Inhibitor 0.125 - 0.25 (MIC⁹⁰) 0.25 (MIC⁹⁰)
CiclopiroxPolyvalent Metal Cation Chelator0.5 (MIC⁹⁰)0.5 (MIC⁹⁰)
AmorolfineErgosterol Synthesis Inhibitor0.25 (MIC⁹⁰)0.25 (MIC⁹⁰)
LuliconazoleErgosterol Synthesis Inhibitor0.00022 (GM MIC)0.000265 (GM MIC)
EfinaconazoleErgosterol Synthesis Inhibitor0.001 - 0.1250.0005 - 0.125
TavaboroleLeucyl-tRNA Synthetase Inhibitor0.638

MIC⁹⁰: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. GM MIC: Geometric Mean Minimum Inhibitory Concentration.

Table 2: In Vitro Efficacy (MIC in µg/mL) of this compound and Comparators Against Terbinafine-Resistant Trichophyton Isolates

Antifungal AgentTrichophyton indotineae (Terbinafine-Resistant)Trichophyton spp. (Terbinafine-Resistant)
This compound Data Not AvailablePotent activity against strains with elevated terbinafine MICs
LuliconazoleLow MICsSignificantly higher activity than terbinafine
EfinaconazoleHighly sensitiveMIC⁹⁰: 0.03
Fosravuconazole (Ravuconazole)Elevated MICs for many strainsEffective in treating some resistant cases
OteseconazoleElevated MICs for many strainsPotency similar to itraconazole
ItraconazoleModerately decreased susceptibilityMIC range: ≤0.03 to 0.125

In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis

Preclinical evaluation in a guinea pig model of dermatophytosis has demonstrated the in vivo efficacy of this compound. In a study comparing a 10% this compound solution to an 8% ciclopirox solution for the topical treatment of T. mentagrophytes infection, this compound showed superior clinical efficacy. While both treatments were effective, the clinical efficacy of this compound was significantly higher than that of ciclopirox.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

ME1111_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion This compound This compound ComplexII Succinate Dehydrogenase (Complex II) This compound->ComplexII Inhibits ETC Electron Transport Chain ComplexII->ETC Electrons TCA_Cycle Tricarboxylic Acid (TCA) Cycle TCA_Cycle->ComplexII Succinate ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP

Caption: Mechanism of action of this compound in the fungal mitochondrion.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies strain_isolation Dermatophyte Strain Isolation (Susceptible & Resistant) mic_testing CLSI Broth Microdilution Susceptibility Testing strain_isolation->mic_testing enzyme_assay Succinate Dehydrogenase Inhibition Assay strain_isolation->enzyme_assay animal_model Guinea Pig Model of Dermatophytosis strain_isolation->animal_model Infection treatment Topical Application of This compound & Comparators mic_testing->treatment Dose Selection animal_model->treatment evaluation Clinical & Mycological Evaluation treatment->evaluation

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound and comparator antifungal agents against dermatophyte isolates is determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

  • Isolate Preparation: Dermatophyte isolates are cultured on potato dextrose agar (PDA) at 28-30°C for 7-14 days to induce sporulation. Conidial suspensions are prepared by flooding the agar surface with sterile 0.85% saline and gently scraping the colonies. The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle. The upper homogenous suspension is collected and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final inoculum concentration.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The final inoculum concentration is typically between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL. The plates are incubated at 28-30°C for 4-7 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of fungal growth compared to the drug-free control well.

Guinea Pig Model of Dermatophytosis

The in vivo efficacy of topical antifungal agents is evaluated using a guinea pig model of dermatophytosis.

  • Animal Preparation: Healthy adult guinea pigs are housed individually. An area on the back of each animal is clipped free of hair. The site is then gently abraded with fine-grit sandpaper to disrupt the stratum corneum, facilitating fungal invasion.

  • Infection: A suspension of Trichophyton mentagrophytes conidia is applied to the abraded skin area. The animals are monitored daily for the development of dermatophyte lesions, which typically appear within 5-7 days post-infection.

  • Treatment: Once infection is established, the animals are randomly assigned to treatment groups. The test article (e.g., this compound solution) and comparator agents are applied topically to the infected area once daily for a specified duration (e.g., 7-14 days).

  • Evaluation: The severity of the infection is scored based on clinical signs such as erythema, scaling, and crusting. At the end of the treatment period, skin samples are collected for mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture) to determine the presence or absence of viable fungi.

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of this compound on the succinate dehydrogenase enzyme is quantified using a spectrophotometric assay.

  • Mitochondrial Fraction Preparation: Fungal mycelia are harvested, washed, and homogenized. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.

  • Enzyme Assay: The activity of succinate dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate. The reaction mixture typically contains the mitochondrial fraction, succinate, and DCPIP in a suitable buffer.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound. The rate of DCPIP reduction is monitored spectrophotometrically at a specific wavelength. The concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) is then calculated.

Conclusion

The available data strongly suggest that this compound is a potent antifungal agent with a promising profile for the treatment of dermatophytosis, particularly in cases involving drug-resistant strains. Its novel mechanism of action provides a valuable alternative to existing therapies. Further clinical investigations are warranted to fully elucidate its therapeutic potential in human subjects. The detailed experimental protocols provided in this guide are intended to facilitate further research and comparative studies in the ongoing effort to combat antifungal resistance.

References

A Head-to-Head Comparison of ME1111 with Other Succinate Dehydrogenase Inhibitors (SDHIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that play a vital role in the management of fungal pathogens in both agriculture and medicine. Their mode of action targets complex II of the mitochondrial respiratory chain, a highly conserved enzyme, leading to the disruption of fungal respiration. This guide provides a head-to-head comparison of ME1111, a novel SDHI under development for medical applications, with established agricultural SDHIs. The comparison is based on available in vitro efficacy data, mechanisms of action, and resistance profiles.

Data Presentation: In Vitro Efficacy

Direct comparative studies of this compound against agricultural SDHIs on plant pathogenic fungi are not publicly available. Therefore, this guide presents the available in vitro efficacy data for this compound against dermatophytes and for other prominent SDHIs against key plant pathogenic fungi to allow for an indirect assessment of their relative potencies.

Table 1: In Vitro Antifungal Activity of this compound against Dermatophytes

Fungal SpeciesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)
Trichophyton rubrum0.12 - 0.50.50.5Amorolfine: 0.25, Ciclopirox: 0.5
Trichophyton mentagrophytes0.12 - 0.50.50.5Amorolfine: 0.25, Ciclopirox: 0.5

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MIC₅₀/₉₀: The MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Efficacy of Agricultural SDHIs against Plant Pathogenic Fungi

SDHI FungicideFungal SpeciesEC₅₀ Range (µg/mL)Reference
BoscalidBotrytis cinerea0.01 - >100[1]
Alternaria alternata-[2]
Podosphaera xanthii-[3]
FluopyramBotrytis cinerea0.01 - >100[1]
Alternaria alternata-[2]
Podosphaera xanthii-[3]
FluxapyroxadBotrytis cinerea<0.01 - 4.19[1]
Alternaria alternata-[2]
Zymoseptoria tritici-[4]

EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in mycelial growth or spore germination.

Table 3: Succinate Dehydrogenase (Complex II) Inhibition

CompoundOrganismIC₅₀ (µg/mL)
This compoundTrichophyton rubrum0.029[1]
Trichophyton mentagrophytes0.025[1]
CarboxinTrichophyton rubrum-
Trichophyton mentagrophytes-
BoscalidTrichophyton rubrum-
Trichophyton mentagrophytes-

IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

SDHI_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_inhibitors Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate CoQ Coenzyme Q Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibits Other_SDHIs Other SDHIs (Boscalid, Fluopyram, etc.) Other_SDHIs->Complex_II

Caption: Mode of action of SDHIs, including this compound, targeting Complex II in the fungal mitochondrial respiratory chain.

Experimental_Workflow cluster_mic MIC Determination Workflow cluster_enzyme Enzyme Inhibition Assay Workflow Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation (CLSI M38-A2) Fungal_Culture->Inoculum_Prep Mito_Isolation Mitochondria Isolation Fungal_Culture->Mito_Isolation Incubation Incubation Inoculum_Prep->Incubation Serial_Dilution Serial Dilution of SDHIs Serial_Dilution->Incubation MIC_Reading Visual/Spectrophotometric MIC Reading Incubation->MIC_Reading Enzyme_Reaction Enzyme Reaction Setup (Succinate, DCIP, Inhibitor) Mito_Isolation->Enzyme_Reaction Spectro_Reading Spectrophotometric Reading (e.g., 600 nm) Enzyme_Reaction->Spectro_Reading IC50_Calc IC50 Calculation Spectro_Reading->IC50_Calc

Caption: Generalized workflows for determining Minimum Inhibitory Concentration (MIC) and enzyme inhibition (IC₅₀).

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[5][6][7]

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium, such as potato dextrose agar (PDA), to promote sporulation.

  • Conidia or spores are harvested and suspended in sterile saline.

  • The suspension is adjusted to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

b. Antifungal Agent Preparation:

  • Stock solutions of the SDHI compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

c. Inoculation and Incubation:

  • Each well is inoculated with the fungal suspension.

  • The microtiter plates are incubated at a specified temperature (e.g., 28-35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.

d. MIC Endpoint Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well. Inhibition can be assessed visually or by using a spectrophotometer.

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibition of SDH activity.

a. Preparation of Mitochondrial Fractions:

  • Fungal mycelia are harvested from liquid cultures and mechanically disrupted (e.g., using glass beads or a homogenizer) in an ice-cold isolation buffer.

  • The homogenate is centrifuged at a low speed to remove cell debris.

  • The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The resulting pellet is resuspended in an appropriate assay buffer.

b. Enzyme Activity Assay:

  • The reaction mixture is prepared in a 96-well plate containing the mitochondrial fraction, a substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).

  • Various concentrations of the SDHI inhibitor (e.g., this compound, boscalid) are added to the wells.

  • The rate of DCIP reduction, which is coupled to succinate oxidation, is measured spectrophotometrically by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

c. IC₅₀ Determination:

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against dermatophytes, with MIC values comparable to other topical antifungal agents. Its mechanism of action is confirmed as the inhibition of succinate dehydrogenase, a characteristic it shares with agricultural SDHIs. While direct comparative data against a broad range of plant pathogenic fungi are currently unavailable, the provided information on its intrinsic activity against the target enzyme suggests its potential as a powerful antifungal agent. The detailed experimental protocols provided in this guide offer a standardized framework for future comparative studies to elucidate the full spectrum of activity of this compound and other novel SDHIs. Researchers are encouraged to utilize these methodologies to generate further data that will enable a more direct and comprehensive comparison across different fungal pathogens and applications.

References

ME1111 Demonstrates Potent Efficacy Against Terbinafine-Resistant Trichophyton rubrum, Offering a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – As resistance to conventional antifungal therapies continues to rise, the novel agent ME1111 is showing significant promise in combating terbinafine-resistant Trichophyton rubrum (T. rubrum), the most common cause of dermatophytosis. Exhibiting a distinct mechanism of action, this compound provides a much-needed alternative for infections that have become difficult to treat with standard allylamine antifungals. This guide offers a comparative analysis of this compound's efficacy against terbinafine-resistant T. rubrum, supported by available experimental data.

The emergence of terbinafine resistance in T. rubrum is primarily attributed to point mutations in the squalene epoxidase (SQLE) gene, the target enzyme for terbinafine.[1] This alteration reduces the binding affinity of the drug, rendering it less effective. In contrast, this compound targets the fungal respiratory chain, specifically inhibiting succinate dehydrogenase (SDH), also known as complex II.[2][3][4][5] This unique mode of action circumvents the common resistance mechanisms observed with terbinafine, making this compound a potent agent against both susceptible and resistant strains.

Comparative In Vitro Efficacy

The following table summarizes the in vitro activity of this compound and other antifungal agents against T. rubrum, including data on terbinafine-resistant isolates where available. It is important to note that the data presented is a synthesis from multiple studies, and direct head-to-head comparative studies for all agents against a standardized panel of terbinafine-resistant T. rubrum are limited.

Antifungal AgentMechanism of ActionMIC range (μg/mL) against Terbinafine-Susceptible T. rubrumMIC range (μg/mL) against Terbinafine-Resistant T. rubrum
This compound Succinate Dehydrogenase (SDH) Inhibitor0.125 - 0.25 (MIC⁹⁰: 0.25)Potent activity reported against strains with elevated terbinafine MICs
Terbinafine Squalene Epoxidase (SQLE) Inhibitor≤0.0002 - 0.034 to >128
Itraconazole Lanosterol 14α-demethylase Inhibitor0.0156 - 1≤0.03 - 2
Voriconazole Lanosterol 14α-demethylase Inhibitor0.05 (Geometric Mean)MIC₅₀: 0.25 (against resistant T. indotineae)
Amorolfine Δ14-reductase and Δ7-Δ8-isomerase InhibitorMIC⁹⁰: 0.25Not widely reported
Ciclopirox Chelates polyvalent metal cationsMIC⁹⁰: 0.5Not widely reported

Note: MIC (Minimum Inhibitory Concentration) values are sourced from multiple studies and should be interpreted with caution due to potential variations in methodology. MIC⁹⁰ represents the concentration required to inhibit 90% of the tested isolates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

This standardized method is utilized to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, including T. rubrum.

  • Isolate Preparation: T. rubrum isolates, including terbinafine-resistant strains, are cultured on potato dextrose agar (PDA) for 7-10 days to encourage sporulation.

  • Inoculum Preparation: A suspension of conidia is prepared in sterile saline with 0.05% Tween 80. The suspension is adjusted spectrophotometrically to a final concentration of 1-3 x 10³ CFU/mL in RPMI 1640 medium.

  • Drug Dilution: this compound and comparator antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 96 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes at least 80% inhibition of growth compared to the drug-free control well.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay is used to confirm the mechanism of action of this compound by measuring its inhibitory effect on the SDH enzyme in T. rubrum.

  • Mitochondria Isolation: T. rubrum mycelia are harvested, and mitochondria are isolated through differential centrifugation.

  • Enzyme Reaction: The reaction mixture contains the isolated mitochondria, a buffer solution (e.g., potassium phosphate buffer), the substrate succinate, and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Spectrophotometric Measurement: The reduction of DCPIP by SDH activity is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the SDH enzyme activity (IC₅₀) is calculated from the dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

ME1111_Mechanism_of_Action cluster_fungal_cell Fungal Cell (T. rubrum) cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Caption: Mechanism of action of this compound in T. rubrum.

Experimental_Workflow cluster_susceptibility Antifungal Susceptibility Testing cluster_moa Mechanism of Action Study cluster_comparison Comparative Analysis Isolate T. rubrum Isolate (Terbinafine-Resistant) Culture Culture on PDA Isolate->Culture Inoculum Prepare Inoculum Culture->Inoculum Microdilution Broth Microdilution (CLSI M38-A2) Inoculum->Microdilution MIC Determine MIC Microdilution->MIC Data_Analysis Analyze and Compare MIC & IC50 Data MIC->Data_Analysis Mycelia T. rubrum Mycelia Mitochondria Isolate Mitochondria Mycelia->Mitochondria SDH_Assay SDH Inhibition Assay Mitochondria->SDH_Assay IC50 Determine IC50 SDH_Assay->IC50 IC50->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion

This compound presents a significant advancement in the fight against antifungal resistance in dermatophytes. Its novel mechanism of targeting succinate dehydrogenase provides a potent and effective alternative for treating infections caused by terbinafine-resistant T. rubrum. The in vitro data strongly supports its potential as a future therapeutic option. Further clinical investigations are warranted to fully establish its role in the management of resistant dermatophytosis.

References

Evaluating the Safety Profile of ME1111 in Comparison to Oral Antifungal Agents for Onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety evaluation of ME1111, a novel topical antifungal agent, against established oral therapies for onychomycosis. The information is compiled from preclinical studies, clinical trial data, and post-marketing surveillance to offer an objective assessment for research and development professionals.

Executive Summary

This compound is a topical antifungal agent that was under development by Meiji Seika Pharma for the treatment of onychomycosis.[1] Its mechanism of action involves the selective inhibition of succinate dehydrogenase in dermatophytes, a novel target for this indication.[2][3] Clinical development of this compound for onychomycosis was discontinued as the Phase 2 clinical trial (NCT02022215) did not meet its primary efficacy endpoint.[1] Consequently, detailed safety and efficacy data from this trial have not been publicly released.[4]

Oral antifungal agents, such as terbinafine and itraconazole, are established treatments for onychomycosis but are associated with systemic side effects, including the potential for drug interactions and hepatotoxicity.[5][6] This guide summarizes the known safety information for this compound and provides a detailed comparison with the safety profiles of oral terbinafine and itraconazole.

Data Presentation: Comparative Safety Profiles

Due to the discontinuation of this compound's development, quantitative safety data from its clinical trials are not available in published literature. The following tables summarize the known local tolerability assessments for this compound and the reported incidence of adverse events for oral terbinafine and itraconazole from various clinical studies and meta-analyses.

Table 1: Local Tolerability Assessments of Topical this compound (Qualitative)

Adverse Event CategoryDescription
Application Site ReactionsLocal tolerability assessments in the Phase 2 trial for this compound included monitoring for burning/stinging, pruritus (itching), dryness, scaling, erythema (redness), general irritation, induration/edema (hardening/swelling), and oozing/crusting.[7] The incidence rates of these events have not been publicly disclosed.

Table 2: Incidence of Common Adverse Events with Oral Antifungals for Onychomycosis

Adverse EventTerbinafine (Incidence)Itraconazole (Incidence)
Gastrointestinal
Nausea/Vomiting5%[8]2% to 39%[9]
Diarrhea5%[8]2% to 39%[9]
Abdominal Pain5%[8]2% to 39%[9]
Dyspepsia5%[8]-
Taste DisturbanceMost common adverse reaction[10]-
Neurological
Headache13%[11]Mild and transient[12]
Dermatological
Rash2.3%[8]Noted as a possible side effect[9]
Pruritus2.3%[8]-
Hepatic
Elevated Liver EnzymesAsymptomatic elevation in <2% of patients receiving oral antifungals[11]Asymptomatic elevation in <2% of patients receiving oral antifungals[11]

Table 3: Serious Adverse Events and Contraindications of Oral Antifungals

Adverse Event/ContraindicationTerbinafineItraconazole
Hepatotoxicity Rare cases of liver failure, sometimes leading to death or liver transplant, have occurred.[13] Contraindicated in patients with chronic or active liver disease.[6]Can cause hepatotoxicity. Monitoring of liver function is recommended.[14]
Drug Interactions Inhibits the hepatic CYP450 2D6 (CYP2D6) enzyme, requiring monitoring for drug interactions.[6]Extensively metabolized by the CYP450 system (specifically CYP3A4) and is a CYP3A4 substrate, leading to numerous potential drug interactions.[9]
Cardiovascular -May have a negative inotropic effect and is contraindicated in patients with evidence of ventricular dysfunction such as congestive heart failure (CHF) or a history of CHF.[15]
Hematological --

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, this section outlines the general methodologies for key experiments relevant to the safety assessment of antifungal drugs.

In Vitro Antifungal Susceptibility and Cytotoxicity Assays

Objective: To determine the antifungal activity and potential toxicity of a compound against fungal pathogens and mammalian cells.

Methodology:

  • Antifungal Susceptibility Testing (Broth Microdilution): This is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Fungal isolates are incubated in 96-well microtiter plates with serial dilutions of the antifungal agent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible fungal growth.[16]

  • Cytotoxicity Assay (MTT Assay): Mammalian cell lines (e.g., HepG2 for liver cells) are incubated with varying concentrations of the drug. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of the cells, which correlates with cell viability. A reduction in metabolic activity indicates cytotoxicity.[17]

Assessment of Drug-Induced Liver Injury (DILI) in Clinical Trials

Objective: To monitor and assess the potential for a new drug to cause liver injury during clinical development.

Methodology:

  • Liver Function Monitoring: Regular monitoring of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin levels in all trial participants is crucial.[15]

  • Causality Assessment: When elevated liver enzymes are detected, a causality assessment is performed to determine the likelihood that the drug is the causative agent. The Roussel Uclaf Causality Assessment Method (RUCAM) is a commonly used scoring system for this purpose.[13]

  • Adjudication Committee: An independent committee of experts, including hepatologists, reviews cases of suspected DILI to provide an unbiased assessment.[13]

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development invitro In Vitro Studies invivo In Vivo Animal Models invitro->invivo Promising Activity & Safety phase1 Phase 1 (Safety & PK in Humans) invivo->phase1 IND Submission phase2 Phase 2 (Efficacy & Safety in Patients) phase1->phase2 Acceptable Safety phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3 Efficacy & Safety Demonstrated market Market Launch phase3->market NDA Submission & Approval

Caption: A simplified workflow of antifungal drug development from preclinical to clinical phases.

signaling_pathway cluster_fungal_cell Fungal Cell This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition ETC Electron Transport Chain ATP ATP Production SDH->ATP Blocks Electron Flow CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: The mechanism of action of this compound, inhibiting the fungal electron transport chain.

logical_relationship cluster_safety_assessment Safety Assessment of Antifungals Topical Topical Agents (e.g., this compound) Local Local Tolerability (e.g., Application Site Reactions) Topical->Local Primarily Assessed for Oral Oral Agents (e.g., Terbinafine, Itraconazole) Systemic Systemic Toxicity (e.g., Hepatotoxicity, Drug Interactions) Oral->Systemic Primarily Assessed for

Caption: A logical diagram illustrating the primary safety assessment focus for topical vs. oral antifungals.

References

ME1111 Cross-Resistance with Other Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antifungal agent ME1111 with other major antifungal classes, focusing on the critical aspect of cross-resistance. The information presented is supported by available experimental data to aid in research and development decisions.

Executive Summary

This compound is a first-in-class topical antifungal agent that exhibits a novel mechanism of action by selectively inhibiting succinate dehydrogenase (complex II) in dermatophytes. This unique target distinguishes it from existing antifungal classes, such as azoles, echinocandins, and polyenes, which target ergosterol biosynthesis, cell wall synthesis, and cell membrane integrity, respectively. Based on its distinct mechanism, cross-resistance between this compound and other antifungal classes is not anticipated. Experimental data supports this, demonstrating the potent activity of this compound against dermatophyte isolates with elevated minimum inhibitory concentrations (MICs) to the azole itraconazole and the allylamine terbinafine.

Mechanism of Action of this compound

This compound's antifungal activity stems from its targeted inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[1][2][3] This disruption of cellular respiration leads to fungal cell death. Laboratory-generated mutants of Trichophyton mentagrophytes with reduced susceptibility to this compound have shown point mutations in the genes encoding subunits of succinate dehydrogenase (SdhB, SdhC, and SdhD).[1][2] These mutants exhibited cross-resistance to other known succinate dehydrogenase inhibitors, such as carboxin and boscalid, further confirming the mechanism of action.[1][2]

The distinctiveness of this target is a strong indicator that this compound will not be affected by the resistance mechanisms that have emerged for other antifungal drug classes.

Below is a diagram illustrating the proposed signaling pathway of this compound and the points of action of other major antifungal classes.

cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_mitochondrion Mitochondrion cluster_antifungals Antifungal Classes Ergosterol Ergosterol Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Beta-(1,3)-D-glucan Beta-(1,3)-D-glucan Glucan Synthase Glucan Synthase Succinate Dehydrogenase Succinate Dehydrogenase Fumarate Fumarate Succinate Succinate Azoles Azoles Azoles->14-alpha-demethylase Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to Echinocandins Echinocandins Echinocandins->Glucan Synthase Inhibits This compound This compound This compound->Succinate Dehydrogenase Inhibits

Caption: Mechanism of action of this compound compared to other antifungal classes.

Cross-Resistance Profile of this compound

Due to its unique mechanism of action, this compound is not expected to show cross-resistance with other classes of antifungals. This is a significant advantage in a clinical landscape where resistance to existing antifungals is a growing concern.

Activity against Azole- and Allylamine-Resistant Strains

A key study evaluated the in vitro activity of this compound against a panel of 400 clinical isolates of dermatophytes, including strains with elevated MICs for itraconazole (an azole) and terbinafine (an allylamine). The results demonstrated that this compound maintained potent activity against these resistant strains, with a MIC90 of 0.25 µg/mL. This finding provides strong evidence for the lack of cross-resistance between this compound and these two important classes of antifungals.

Table 1: Comparative In Vitro Activity of this compound and Other Antifungals Against Dermatophytes

Antifungal AgentClassMIC50 (µg/mL)MIC90 (µg/mL)
This compound Succinate Dehydrogenase Inhibitor 0.25 0.25
AmorolfineMorpholine0.1250.25
CiclopiroxHydroxypyridone0.250.5

Data sourced from a study of 400 clinical dermatophyte isolates.

Considerations for Echinocandins and Polyenes

While direct studies of this compound against dermatophyte strains with confirmed resistance to echinocandins and polyenes are not yet available, the fundamental differences in their mechanisms of action make cross-resistance highly improbable.

  • Echinocandins target (1,3)-β-D-glucan synthase, an enzyme essential for fungal cell wall synthesis.

  • Polyenes , such as amphotericin B, bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.

Given that this compound targets mitochondrial respiration, a completely different cellular process, it is scientifically unlikely that a mutation conferring resistance to an echinocandin or a polyene would also affect the binding or efficacy of this compound.

Experimental Protocols

The standard methodology for determining the antifungal susceptibility of this compound against dermatophytes has been established through a multilaboratory study and is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guideline.

Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)

This method is the standardized procedure for testing the in vitro activity of this compound.

Experimental Workflow:

Start Start Fungal_Isolate Prepare fungal inoculum from culture Start->Fungal_Isolate Adjust_Inoculum Adjust inoculum to 1-3 x 10^3 CFU/mL Fungal_Isolate->Adjust_Inoculum Inoculate Inoculate plates with fungal suspension Adjust_Inoculum->Inoculate Prepare_Plates Prepare microtiter plates with serial dilutions of this compound in RPMI 1640 medium Prepare_Plates->Inoculate Incubate Incubate at 35°C for 96 hours Inoculate->Incubate Read_MIC Determine MIC at 80% growth inhibition compared to control Incubate->Read_MIC End End Read_MIC->End

Caption: CLSI M38-A2 broth microdilution workflow for this compound.

Detailed Steps:

  • Medium: RPMI 1640 broth is the standard medium for this assay.

  • Inoculum Preparation: Fungal colonies are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 1 to 3 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: this compound is serially diluted in the microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 96 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes an 80% reduction in fungal growth compared to the drug-free control well.

Conclusion

The novel mechanism of action of this compound, targeting succinate dehydrogenase, provides a strong basis for its lack of cross-resistance with existing antifungal agents. This is supported by in vitro data demonstrating its efficacy against dermatophyte strains with elevated MICs to itraconazole and terbinafine. While direct comparative studies against a broader range of resistant fungi are warranted, the available evidence strongly suggests that this compound will be a valuable therapeutic option, particularly in cases of infections caused by fungi resistant to other antifungal classes. The standardized CLSI M38-A2 methodology provides a robust framework for further comparative studies.

References

A Comparative Analysis of ME1111 and Novel Antifungal Agents Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of ME1111, a novel topical antifungal agent, against a new generation of systemic and topical antifungal agents. The data presented is compiled from publicly available research to assist in evaluating their potential for the treatment of dermatophytosis, particularly onychomycosis.

Executive Summary

This compound, a selective inhibitor of succinate dehydrogenase in dermatophytes, demonstrates potent in vitro activity against common causative agents of onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes.[1][2] This guide benchmarks its performance against several new antifungal agents with diverse mechanisms of action: Olorofim, Fosmanogepix, Oteseconazole, and Rezafungin. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their relative in vitro efficacy.

Data Presentation

The following tables summarize the available quantitative data for this compound and the selected new antifungal agents against key dermatophyte species. It is important to note that the data is collated from various studies, and slight variations in experimental conditions may exist.

Table 1: In Vitro Activity (MIC) Against Trichophyton rubrum

Antifungal AgentMechanism of ActionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Succinate Dehydrogenase Inhibitor0.12 - 0.50.1250.25 - 0.5
Olorofim Dihydroorotate Dehydrogenase Inhibitor0.004 - 0.125-0.06
Fosmanogepix (Manogepix) Gwt1 Inhibitor4 - 8--
Oteseconazole Fungal CYP51 InhibitorSimilar to Itraconazole--
Rezafungin β-1,3-D-glucan Synthase Inhibitor---

Table 2: In Vitro Activity (MIC) Against Trichophyton mentagrophytes

Antifungal AgentMechanism of ActionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Succinate Dehydrogenase Inhibitor0.12 - 0.50.250.25 - 0.5
Olorofim Dihydroorotate Dehydrogenase Inhibitor0.004 - 0.125-0.008
Fosmanogepix (Manogepix) Gwt1 Inhibitor4 - 8--
Oteseconazole Fungal CYP51 InhibitorSimilar to Itraconazole--
Rezafungin β-1,3-D-glucan Synthase Inhibitor---

Table 3: Minimum Fungicidal Concentration (MFC) Data

Antifungal AgentOrganismMFC₉₀ (µg/mL)
This compound T. rubrum8
This compound T. mentagrophytes8

MFC data for the new antifungal agents against dermatophytes was not consistently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antifungal agents.

Minimum Inhibitory Concentration (MIC) Determination (CLSI M38-A2 Broth Microdilution Method)

The in vitro susceptibility of the fungal isolates is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[3][4][5]

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar (PDA) for 7-10 days at 28°C. The colonies are then covered with sterile saline (0.85%) and the surface is gently scraped with a sterile swab. The resulting suspension of conidia is adjusted spectrophotometrically to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.[3][6]

  • Drug Dilution: The antifungal agents are serially diluted in the test medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 96 hours.[3]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes an 80% or greater inhibition of growth compared to the drug-free control well.[3]

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.

  • Medium and Inoculum: A standardized fungal inoculum (e.g., 1 x 10⁵ CFU/mL) is prepared in a suitable broth medium, such as RPMI 1640 buffered with MOPS.

  • Drug Concentrations: The antifungal agent is added to the fungal suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A drug-free control is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aliquots are removed from each test and control tube. The samples are serially diluted in sterile saline and plated onto PDA plates.

  • Incubation and Colony Counting: The plates are incubated at an appropriate temperature until visible colonies appear. The number of colonies (CFU/mL) is then counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each drug concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of this compound and the new antifungal agents.

ME1111_MOA cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH Succinate Dehydrogenase (Complex II) SDH->Fumarate Fumarate ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->SDH Succinate->Fumarate Succinate -> Fumarate This compound This compound This compound->SDH Inhibits

Caption: Mechanism of action of this compound.

New_Antifungals_MOA cluster_fungal_cell Fungal Cell Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase Olorofim->DHODH Inhibits Fosmanogepix Fosmanogepix Gwt1 Gwt1 Fosmanogepix->Gwt1 Inhibits Oteseconazole Oteseconazole CYP51 Lanosterol 14α-demethylase (CYP51) Oteseconazole->CYP51 Inhibits Rezafungin Rezafungin Glucan_Synthase β-1,3-D-glucan Synthase Rezafungin->Glucan_Synthase Inhibits Pyrimidine_Synth Pyrimidine Biosynthesis DHODH->Pyrimidine_Synth GPI_anchor GPI-anchor Biosynthesis Gwt1->GPI_anchor Ergosterol_Synth Ergosterol Biosynthesis CYP51->Ergosterol_Synth Cell_Wall_Synth Cell Wall Synthesis Glucan_Synthase->Cell_Wall_Synth

Caption: Mechanisms of action of new antifungal agents.

Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro activity of antifungal agents.

Antifungal_Testing_Workflow cluster_workflow In Vitro Antifungal Susceptibility Testing Workflow start Start: Fungal Isolate culture Culture on Appropriate Medium start->culture inoculum Prepare Standardized Inoculum Suspension culture->inoculum mic_setup Set up Broth Microdilution (CLSI M38-A2) inoculum->mic_setup time_kill_setup Set up Time-Kill Kinetics Assay inoculum->time_kill_setup incubation Incubate at 35°C for 96h mic_setup->incubation drug_dilution Serial Dilution of Antifungal Agents drug_dilution->mic_setup mic_reading Read MIC (80% Inhibition) incubation->mic_reading mic_reading->time_kill_setup data_analysis Analyze Data and Determine Activity mic_reading->data_analysis sampling Sample at Multiple Time Points time_kill_setup->sampling plating Plate Dilutions and Incubate sampling->plating cfu_counting Count Colonies (CFU/mL) plating->cfu_counting cfu_counting->data_analysis end End: Report Results data_analysis->end

Caption: General workflow for in vitro antifungal testing.

References

Safety Operating Guide

Proper Disposal Procedures for ME1111

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of ME1111, a succinate dehydrogenase inhibitor used as an antifungal agent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Substance Identification and Hazard Assessment

This compound is identified by the following properties:

PropertyValue
Chemical Name This compound
CAS Number 1391758-52-3
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol

According to the Safety Data Sheet (SDS) from GlpBio, this compound is not classified as a hazardous substance or mixture.[1] However, it is best practice to handle all chemical substances with care. Another source suggests mixing with an inert absorbent material and arranging for disposal by approved specialists.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Disposal of this compound Waste

The appropriate disposal method for this compound waste depends on its form (solid, liquid, or contaminated materials).

Unused or Expired this compound (Solid)

For the disposal of pure, unused, or expired this compound in solid form, it is recommended to:

  • Consult Local Regulations : Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Professional Disposal : Arrange for disposal through an approved chemical waste disposal specialist.

This compound Solutions (Liquid Waste)

For this compound dissolved in solvents (e.g., DMSO[2]):

  • Do Not Pour Down the Drain : Aqueous solutions should not be disposed of in the sanitary sewer system unless explicitly permitted by local regulations.

  • Absorb and Contain : Absorb the liquid waste with a non-reactive, absorbent material such as vermiculite, sand, or diatomite.[1][2]

  • Package for Disposal : Place the absorbed material into a suitable, sealed container.

  • Labeling : Clearly label the container with the contents ("this compound mixed with [absorbent material]") and any associated hazard warnings.

  • Professional Disposal : Hand over the sealed container to an authorized disposal company.

Contaminated Labware and Materials

For items such as pipette tips, centrifuge tubes, and paper towels contaminated with this compound:

  • Segregation : Collect all contaminated materials in a designated, leak-proof waste container.

  • Decontamination : Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]

  • Packaging : Place the decontaminated items in a sealed bag or container.

  • Labeling : Label the container as "this compound Contaminated Waste".

  • Disposal : Dispose of the container according to your institution's procedures for chemically contaminated solid waste.

Spill and Emergency Procedures

In the event of a spill:

  • Ensure Area is Ventilated : If a significant amount is spilled, ensure adequate ventilation.

  • Contain the Spill : Use an absorbent material to contain and clean up the spill.[1]

  • Personal Protection : Wear appropriate PPE during cleanup.

  • Disposal of Cleanup Materials : Dispose of all cleanup materials as contaminated waste.

Experimental Protocols

Protocol for the Neutralization of this compound (Hypothetical)

This is a generalized protocol and should be validated for this compound specifically.

  • Preparation : In a fume hood, prepare a 1M solution of sodium hydroxide.

  • Reaction : Slowly add the this compound solution to the sodium hydroxide solution while stirring. The molar ratio should be at least 1:1.

  • Monitoring : Monitor the pH of the solution, aiming for a neutral pH (6.5-7.5).

  • Disposal : Once neutralized, the solution can be disposed of as non-hazardous aqueous waste, in accordance with local regulations.

Disposal Workflow

ME1111_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_form 2. Determine Waste Form cluster_procedure 3. Disposal Procedure cluster_final 4. Final Disposal Waste Identify this compound Waste Solid Solid (Unused/Expired) Waste->Solid Is it pure solid? Liquid Liquid (Solutions) Waste->Liquid Is it a solution? Contaminated Contaminated Materials Waste->Contaminated Are materials contaminated? DisposeSolid Dispose via approved specialist Solid->DisposeSolid AbsorbLiquid Absorb with inert material (e.g., vermiculite) Liquid->AbsorbLiquid CollectContaminated Collect in a designated container Contaminated->CollectContaminated Handover Hand over to authorized waste disposal company DisposeSolid->Handover PackageWaste Package and label for disposal AbsorbLiquid->PackageWaste CollectContaminated->PackageWaste PackageWaste->Handover

References

Standard Operating Procedure: Personal Protective Equipment for Novel Compound ME1111

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling the novel compound ME1111. Given the unknown nature of this substance, a conservative approach based on established laboratory safety principles for handling new chemical entities is mandatory.

Hazard Assessment and PPE Selection

Prior to handling this compound, a thorough risk assessment must be conducted. The following table summarizes the minimum PPE requirements based on potential hazards. These requirements should be adjusted as more information about the compound's properties becomes available.

Table 1: Minimum PPE Requirements for Handling this compound

Potential Hazard Engineering Controls Required PPE Specifications
Inhalation Chemical Fume HoodFull-face respirator with organic vapor/acid gas cartridges and P100 particulate filtersNIOSH-approved
Dermal Contact N/AChemical-resistant gloves (double-gloving recommended)Outer Glove: Butyl rubber or Viton; Inner Glove: Nitrile
Eye/Face Contact Chemical Fume HoodChemical splash goggles and face shieldANSI Z87.1 compliant
Fire/Explosion Flammable storage cabinetFlame-resistant lab coatNomex or equivalent
Accidental Spills Spill containment kitAll of the above + chemical-resistant shoe covers and apronN/A

Experimental Protocol: Handling and Disposal of this compound

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

2.1. Preparation

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the required PPE as specified in Table 1, ensuring a proper fit.

  • Prepare a designated waste container for this compound-contaminated materials.

2.2. Handling

  • Conduct all manipulations of this compound within the chemical fume hood.

  • Use disposable equipment whenever possible to minimize cross-contamination.

  • If weighing the compound, do so in a containment device within the fume hood.

  • Avoid creating aerosols or dust.

2.3. Spill Management

  • In case of a small spill, immediately alert personnel in the vicinity.

  • Use the spill containment kit to absorb the material.

  • Place all contaminated materials in the designated waste container.

  • For large spills, evacuate the area and contact the emergency response team.

2.4. Disposal

  • All this compound waste, including contaminated PPE and disposable equipment, must be disposed of as hazardous waste.

  • Follow all institutional and regulatory guidelines for hazardous waste disposal.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been established.

Visual Guides

The following diagrams illustrate key workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures a Review Available Data d Evaluate Exposure Routes a->d b Assume High Toxicity b->d c Assess Physical Hazards c->d e Determine Quantity Used d->e f Select Engineering Controls e->f g Choose Appropriate PPE f->g

Caption: PPE selection workflow for novel compounds.

Handling_and_Disposal_Workflow prep 1. Preparation - Verify Fume Hood - Don PPE handle 2. Handling - Work in Fume Hood - Use Disposable Tools prep->handle spill 3. Spill Management - Alert Others - Use Spill Kit handle->spill If Spill Occurs dispose 4. Disposal - Segregate Waste - Follow Regulations handle->dispose Routine spill->dispose

Caption: Experimental workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.